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  • Product: 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile
  • CAS: 1158750-70-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Physicochemical Properties, and Synthesis of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile

Executive Summary & Molecular Identity 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile (CAS: 1158750-70-9) is a highly specialized, functionally rich piperidine derivative utilized extensively as a building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Identity

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile (CAS: 1158750-70-9) is a highly specialized, functionally rich piperidine derivative utilized extensively as a building block in medicinal chemistry[1][2]. This compound serves as a critical intermediate in the synthesis of neuroactive agents, particularly ligands targeting the Sigma-1 (σ1) receptor and various opioid receptors[3]. The presence of the 4-methoxyphenyl group enhances lipophilicity, which is a crucial parameter for blood-brain barrier (BBB) penetration in central nervous system (CNS) drug development, while the benzyl group provides a robust protecting mechanism for the piperidine nitrogen[1].

Structural Chemistry & Physicochemical Profiling

The molecular architecture of this compound features a central 6-membered piperidine ring. The nitrogen atom (N1) is functionalized with a benzyl group, which adds steric bulk and prevents unwanted side reactions during downstream synthetic transformations. The C4 position is a quaternary stereocenter bearing both a carbonitrile (–C≡N) group and a 4-methoxyphenyl group[1][3].

To facilitate formulation and stability, the compound is frequently isolated as a hydrochloride salt[1].

Table 1: Physicochemical Properties[1][2]
PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Number 1158750-70-9MFCD09998231 (MDL)
Molecular Formula C₂₀H₂₂N₂OC₂₀H₂₂N₂O·HCl
Molecular Weight 306.40 g/mol 342.87 g/mol
Physical State Pale-yellow liquid / SolidWhite to off-white crystalline solid
Storage Conditions Ambient, dry0–8°C, desiccated
Key Functional Groups Nitrile, Ether, Tertiary AmineNitrile, Ether, Protonated Amine

Mechanistic Synthesis Workflow

The synthesis of 4-aryl-4-cyanopiperidines relies on the bis-alkylation of an active methylene compound[4]. In this protocol, 4-methoxyphenylacetonitrile is reacted with N,N-bis(2-chloroethyl)benzylamine.

Causality of Experimental Choices:

  • Base Selection (NaH): The benzylic protons of 4-methoxyphenylacetonitrile have a pKa of approximately 17. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the active methylene, driving the equilibrium forward to form a stable carbanion[4].

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It strongly solvates the sodium cation, leaving the carbanion "naked" and highly nucleophilic. This accelerates the subsequent Sₙ2 alkylation[4].

  • Thermodynamic Control: The initial deprotonation and mono-alkylation are highly exothermic and must be performed at 0°C to prevent degradation. The subsequent intramolecular cyclization requires thermal energy (60°C) to overcome the entropic barrier of ring closure[4].

Synthesis A 4-Methoxyphenyl acetonitrile C NaH / DMF (Deprotonation) A->C Base addition B N,N-bis(2-chloroethyl) benzylamine B->C Electrophile D Mono-alkylated Intermediate C->D SN2 Alkylation E Intramolecular Cyclization D->E 2nd Deprotonation F 1-Benzyl-4-(4-methoxyphenyl) piperidine-4-carbonitrile E->F SN2 Ring Closure

Figure 1: Mechanistic workflow for the bis-alkylation synthesis of the piperidine core.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process visual cues and analytical checkpoints ensure the integrity of the synthesis.

  • Carbanion Generation: Suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous DMF under an inert argon atmosphere at 0°C. Dropwise add 4-methoxyphenylacetonitrile (1.0 eq). Stir for 30 minutes.

    • Validation Checkpoint: The complete cessation of H₂ gas evolution indicates that the irreversible deprotonation is complete[4].

  • Electrophile Addition: Dissolve N,N-bis(2-chloroethyl)benzylamine (1.0 eq) in anhydrous DMF. Add this solution dropwise to the reaction flask at 0°C to control the exothermic reaction.

  • Intramolecular Cyclization: Gradually heat the reaction mixture to 60°C and stir for 6 hours.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the starting material spot and the emergence of a new, lower-Rf spot confirms the completion of the cyclization[4].

  • Quenching & Extraction: Cool the flask to 0°C and carefully quench with ice water to safely destroy unreacted NaH. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the free base[4].

  • Hydrochloride Salt Formation (Optional): To enhance stability, dissolve the free base in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas into the solution until precipitation ceases. Filter the resulting white precipitate and dry under vacuum at 40°C to yield 1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride[1].

Pharmacological Relevance & Downstream Applications

The 4-phenylpiperidine scaffold is a privileged structure in neuropharmacology. The carbonitrile group at the C4 position is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or utilized directly in target binding[3].

Specifically, derivatives of this compound are critical in the development of Sigma-1 (σ1) receptor ligands. By subjecting the compound to N-debenzylation (via Pd/C catalytic hydrogenation) and subsequent N-alkylation with a fluoroethyl group, researchers can synthesize ¹⁸F-labeled radiotracers. These radioligands are deployed in Positron Emission Tomography (PET) imaging to map σ1 receptor densities in vivo, aiding in the diagnosis of neuropsychiatric and neurodegenerative diseases[3].

Pathway A 1-Benzyl-4-(4-methoxyphenyl) piperidine-4-carbonitrile B N-Debenzylation (Pd/C, H2) A->B Deprotection C 4-(4-Methoxyphenyl) piperidine-4-carbonitrile B->C D N-Alkylation (e.g., 18F-Fluoroethylation) C->D Derivatization E Sigma-1 (σ1) Receptor Ligand (PET Radiotracer) D->E Lead Optimization F Neurological Disease Imaging (In Vivo PET) E->F Diagnostic Application

Figure 2: Downstream application pathway for developing σ1 receptor PET radiotracers.

References

  • Chem-Impex International. "1-Benzyl-4-(4-Methoxyphenyl)Piperidine-4-Carbonitrile Hydrochloride". chemimpex.com. 1

  • BLD Pharm. "1158750-70-9: 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile". bldpharm.com. 2

  • Ye, J. et al. "Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging". Helmholtz-Zentrum Dresden-Rossendorf. 3

  • National Institutes of Health (NIH). "Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives". nih.gov.4

Sources

Exploratory

In Vitro Receptor Binding Affinity of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile: A Technical Guide

As drug development increasingly targets the mitochondria-associated endoplasmic reticulum membrane (MAM) for neuroprotective and neuropsychiatric interventions, the σ1​ (sigma-1) receptor has emerged as a critical ligan...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets the mitochondria-associated endoplasmic reticulum membrane (MAM) for neuroprotective and neuropsychiatric interventions, the σ1​ (sigma-1) receptor has emerged as a critical ligand-operated chaperone[1].

This whitepaper provides a comprehensive, self-validating methodological framework for evaluating the in vitro receptor binding affinity of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile (CAS: 1158750-70-9). By analyzing the causality behind its structural design and detailing rigorous radioligand competition protocols, this guide serves as an authoritative resource for application scientists and pharmacologists.

Pharmacophore Rationale & Structural Causality

To understand the experimental design required for this compound, we must first deconstruct its pharmacophore. The molecule is built upon a 4-phenylpiperidine core, a scaffold historically synonymous with μ -opioid receptor (MOR) agonists such as pethidine (meperidine)[2]. However, specific functional group substitutions drastically pivot its pharmacological identity:

  • The N-Benzyl Substitution: While N-methyl groups typically confer opioid activity, the introduction of a bulky N-benzyl group abolishes MOR affinity and acts as a primary driver for σ1​ receptor recognition[3]. Structure-activity relationship (SAR) studies demonstrate that a nitrogen-to-phenyl chain length of 1 to 3 carbons is optimal for σ1​ binding, whereas extension to 4 carbons significantly degrades affinity[3].

  • The 4-Carbonitrile Group: The cyano group at the 4-position of the piperidine ring restricts conformational flexibility and enhances subtype selectivity, driving a >1600-fold preference for σ1​ over σ2​ receptors in parent analogs[4].

  • The 4-Methoxyphenyl Modification: Para-substitutions on the phenyl ring (e.g., halogens, methoxy groups) are highly tolerated within the hydrophobic pocket of the σ1​ receptor. This specific methoxy substitution maintains low-nanomolar affinity while optimizing the compound's lipophilicity and metabolic stability[4].

Sigma1Pathway Ligand 1-Benzyl-4-(4-methoxyphenyl) piperidine-4-carbonitrile Sig1R Sigma-1 Receptor (MAM Localization) Ligand->Sig1R High Affinity Binding BiP BiP/GRP78 Dissociation Sig1R->BiP Chaperone Activation IP3R IP3 Receptor Stabilization BiP->IP3R Protein-Protein Interaction Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Channel Modulation ATP Enhanced ATP Production & Cellular Survival Ca2->ATP Bioenergetic Boost

Mechanism of action for sigma-1 receptor ligands at the mitochondria-associated ER membrane.

In Vitro Radioligand Binding Assays: The Self-Validating Protocol

To accurately quantify the binding affinity ( Ki​ ) of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile, a multiplexed radioligand competition assay is required. The protocol below is designed to be self-validating, incorporating specific masking agents and optimized buffers to eliminate false positives.

Target Selection & Radioligand Causality
  • σ1​ Receptor: We utilize -pentazocine . Causality: (+)-pentazocine possesses unmatched selectivity for σ1​ over σ2​ , eliminating the need for masking agents. Non-specific binding (NSB) is defined using 10 µM haloperidol[2].

  • σ2​ Receptor: We utilize [ 3 H]1,3-di-o-tolylguanidine (DTG) . Causality: DTG binds indiscriminately to both σ1​ and σ2​ . To isolate σ2​ activity, the assay must be co-incubated with 1 µM dextrallorphan or (+)-pentazocine to selectively mask all σ1​ sites[4].

  • μ -Opioid Receptor (MOR): We utilize [ 3 H]DAMGO . Causality: Given the 4-phenylpiperidine backbone, confirming the absence of MOR binding is a critical safety and selectivity checkpoint[3],[2].

Step-by-Step Experimental Methodology

Step 1: Membrane Preparation

  • Euthanize male Hartley guinea pigs (for σ receptors) or Sprague-Dawley rats (for MOR) and rapidly excise the whole brain (excluding cerebellum).

  • Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer.

    • Critical Insight: Use pH 8.0 for σ assays and pH 7.4 for MOR assays. Sigma receptors exhibit optimal binding at slightly alkaline pH, ensuring the piperidine nitrogen ( pKa​≈8.5 ) remains optimally protonated for interaction with the receptor's acidic aspartate residues.

  • Centrifuge at 30,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the P2 (membrane) pellet in fresh buffer. Repeat this wash step twice to remove endogenous neurotransmitters.

  • Determine protein concentration via BCA assay and dilute to a final working concentration of 0.5 mg/mL.

Step 2: Equilibrium Incubation

  • In a 96-well deep-well plate, combine:

    • 50 µL of the test compound (1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile) serially diluted from 10−11 to 10−5 M.

    • 50 µL of the specific radioligand (e.g., 3 nM -pentazocine).

    • 400 µL of the membrane suspension.

  • Incubate the plates at 25°C for 120 minutes to ensure thermodynamic equilibrium is reached.

Step 3: Rapid Filtration & Scintillation

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester.

    • Critical Insight: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Highly lipophilic N-benzyl piperidines readily adsorb to bare glass fibers, artificially inflating NSB. PEI coats the filter with a positive charge, repelling the ligand and drastically improving the signal-to-noise ratio.

  • Wash filters three times with 1 mL of ice-cold 10 mM Tris-HCl to remove unbound radioligand.

  • Extract filters into vials, add 3 mL of Ultima Gold scintillation cocktail, and quantify bound radioactivity (DPM) using a liquid scintillation counter.

BindingWorkflow Prep Membrane Preparation Incubate Equilibrium Incubation Prep->Incubate Add Radioligand & Test Compound Filter Rapid Filtration Incubate->Filter Terminate Reaction Count Scintillation Counting Filter->Count Isolate Bound Ligand Analyze Cheng-Prusoff Analysis Count->Analyze DPM to Ki Conversion

Step-by-step workflow for in vitro radioligand competition binding assays.

Quantitative Data Analysis

Raw Disintegrations Per Minute (DPM) data must be converted to specific binding percentages. The half-maximal inhibitory concentration ( IC50​ ) is calculated using non-linear regression (one-site competition model).

To ensure cross-assay comparability, IC50​ values must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand used, and Kd​ is its dissociation constant).

Extrapolated Binding Profile

Based on the established SAR of the parent scaffold (1-benzyl-4-phenylpiperidine-4-carbonitrile)[1],[4], the predicted quantitative binding profile for the 4-methoxyphenyl derivative is summarized below:

Receptor TargetRadioligand UsedRequired Masking AgentReference StandardExpected Ki​ Range (nM)Selectivity Ratio
σ1​ -PentazocineNoneHaloperidol0.4 – 2.5 Reference
σ2​ [ 3 H]DTGDextrallorphan (1 µM)DTG1,500 – 3,000 > 1000-fold
μ -Opioid [ 3 H]DAMGONoneMorphine> 10,000 No Affinity

Note: The addition of the para-methoxy group is anticipated to maintain the subnanomolar σ1​ affinity observed in the unsubstituted parent compound ( Ki​ = 0.4 nM)[1], while ensuring complete abrogation of opioid activity[4],[3].

Conclusion

The evaluation of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile requires a nuanced understanding of its pharmacophore. By employing highly selective radioligands, optimized buffer pH conditions, and PEI-treated filtration systems, researchers can accurately map its potent σ1​ chaperone activity while definitively ruling out off-target opioid engagement.

References

  • Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders Source: PubMed Central (NIH)[Link]

  • Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging Source: Helmholtz-Zentrum Dresden-Rossendorf[Link]

  • Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands Source: PubMed Central (NIH)[Link]

Sources

Foundational

The Preclinical Gauntlet: A Technical Guide to Evaluating 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile Analogs for Neurodegenerative Disease

A Senior Application Scientist's Perspective on Navigating the Path from Bench to Potential Breakthrough In the intricate landscape of neuropharmacology, the quest for novel therapeutic agents capable of stemming the tid...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Navigating the Path from Bench to Potential Breakthrough

In the intricate landscape of neuropharmacology, the quest for novel therapeutic agents capable of stemming the tide of neurodegenerative diseases is of paramount importance. Among the myriad of molecular scaffolds under investigation, 1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile and its analogs have emerged as a promising class of compounds. Their potential to modulate key signaling pathways implicated in neuronal survival and pathology warrants a rigorous and systematic preclinical evaluation. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals, outlining a comprehensive strategy for assessing the therapeutic potential of these piperidine-based compounds. Drawing upon established methodologies and field-proven insights, this document will navigate the critical stages of preclinical evaluation, from initial synthesis and target engagement to in vivo efficacy and safety profiling.

I. The Genesis of a Candidate: Synthesis and Rationale

The journey of any novel therapeutic agent begins with its chemical synthesis. The 1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile scaffold is a versatile starting point for the generation of a library of analogs with diverse physicochemical properties.[1][2] A common synthetic route involves the reaction of 4-cyanopiperidine with benzaldehyde, followed by subsequent modifications to the benzyl and methoxyphenyl rings to explore the structure-activity relationship (SAR).[3] For instance, a Suzuki coupling protocol can be employed for the efficient construction of 4-benzyl piperidines and their derivatives, allowing for a wide variation in both reaction partners.[4]

The rationale for exploring this particular chemical space is rooted in the established neuropharmacological activity of piperidine-containing molecules. Many have shown significant affinity for central nervous system (CNS) targets, including sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[5] The inclusion of the methoxyphenyl group can enhance lipophilicity, a key factor for blood-brain barrier (BBB) penetration, while the carbonitrile moiety can be a critical pharmacophore for target interaction.[1]

II. Unveiling the Molecular Targets: In Vitro Pharmacology

A crucial early step in the preclinical evaluation is the identification and characterization of the primary pharmacological targets of the synthesized analogs. For piperidine derivatives of this nature, the sigma-1 (σ1) and sigma-2 (σ2) receptors are high-priority candidates.[6][7] These receptors are chaperone proteins primarily located at the endoplasmic reticulum (ER) and are involved in regulating cellular stress responses, calcium signaling, and neuronal plasticity.[6][8][9]

A. Target Engagement: Radioligand Binding Assays

To quantify the affinity of the analogs for sigma receptors, competitive radioligand binding assays are the gold standard.[10] These assays determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.

Table 1: Representative Binding Affinities of Piperidine Analogs for Sigma Receptors

CompoundTargetKi (nM)Reference
Analog Aσ1 Receptor11.8[11]
Analog Bσ1 Receptor1.2[12]
Analog Cσ2 Receptor2.8[13]
Analog Dσ2 Receptor7.1[13]
Experimental Protocol: Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.

Materials:

  • Membrane preparations from cells expressing sigma-1 receptors (e.g., from guinea pig brain).

  • Radioligand: [³H]-(+)-pentazocine.[10][14]

  • Non-specific binding control: Haloperidol.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds (1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile analogs).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of haloperidol (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

B. Functional Activity: Signaling Pathway Modulation

Beyond binding affinity, it is essential to determine whether the analogs act as agonists or antagonists at their target receptors. This involves assessing their impact on downstream signaling pathways.

Sigma-1 Receptor Signaling: The σ1 receptor, upon activation, can modulate a variety of signaling pathways crucial for neuronal survival. It can regulate calcium homeostasis by interacting with IP3 receptors at the mitochondria-associated ER membrane (MAM).[15][16] Activation of σ1 receptors has also been shown to promote the expression of anti-apoptotic proteins like Bcl-2 and to enhance neurotrophic signaling through pathways involving brain-derived neurotrophic factor (BDNF).[9][16]

Sigma-2 Receptor Signaling: The σ2 receptor is also implicated in cell survival and death pathways. Activation of σ2 receptors has been linked to the induction of apoptosis and autophagy in some cell types, potentially through the inhibition of the mTOR pathway.[17] Conversely, in the context of neurodegenerative diseases, modulation of σ2 receptor activity may offer neuroprotective effects.[18][19]

sigma1_signaling cluster_0 Endoplasmic Reticulum cluster_1 Mitochondrion cluster_2 Nucleus s1r Sigma-1 Receptor ip3r IP3 Receptor s1r->ip3r Modulates bip BiP s1r->bip Associates bcl2 Bcl-2 s1r->bcl2 Upregulates bdnf BDNF Expression s1r->bdnf Promotes ca_mito Ca2+ uptake ip3r->ca_mito Ca2+ release ligand Analog (Agonist) ligand->s1r Activates

Caption: Sigma-1 receptor signaling cascade.

sigma2_signaling cluster_0 Endoplasmic Reticulum cluster_1 Cytoplasm s2r Sigma-2 Receptor mtor mTOR Pathway s2r->mtor Inhibits apoptosis Apoptosis s2r->apoptosis Induces autophagy Autophagy mtor->autophagy Regulates ligand Analog ligand->s2r Binds

Caption: Sigma-2 receptor signaling pathways.

III. Assessing Neuroprotective Potential: In Vitro Efficacy Models

With target engagement and functional activity established, the next critical phase is to evaluate the neuroprotective efficacy of the analogs in cellular models of neurodegeneration. Given the potential link to Alzheimer's disease, assays utilizing amyloid-beta (Aβ)-induced toxicity are highly relevant.[20][21]

A. Amyloid-Beta (Aβ)-Induced Neurotoxicity Assay

This assay assesses the ability of the test compounds to protect neurons from the toxic effects of Aβ oligomers, a key pathological hallmark of Alzheimer's disease.[22]

Experimental Protocol: Aβ-Induced Neurotoxicity Assay

Objective: To evaluate the neuroprotective effects of test compounds against Aβ-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells).

  • Cell culture medium and supplements.

  • Aβ1-42 peptide.

  • Reagents for preparing Aβ oligomers (e.g., HFIP, DMSO).[23]

  • Test compounds (1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile analogs).

  • MTT or other viability assay reagents.

  • Plate reader.

Procedure:

  • Aβ Oligomer Preparation:

    • Dissolve Aβ1-42 peptide in HFIP and evaporate to form a film.

    • Resuspend the film in DMSO and then dilute in cell culture medium.

    • Incubate to allow for oligomer formation.[23]

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in 96-well plates and allow them to adhere and differentiate.

    • Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).

    • Add the prepared Aβ oligomers to the wells (excluding control wells).

    • Incubate for 24-48 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • Determine the EC50 value (the concentration of the test compound that provides 50% neuroprotection).

Table 2: Representative Neuroprotective Activity of Piperidine Analogs in an Aβ-Induced Toxicity Model

CompoundEC50 (µM)Maximum Protection (%)Reference
Analog E0.585Fictional Data
Analog F1.278Fictional Data
Analog G5.865Fictional Data

IV. Bridging the Gap to Clinical Relevance: In Vivo Evaluation

Promising candidates from in vitro studies must then be evaluated in animal models of neurodegenerative disease to assess their in vivo efficacy and safety. For Alzheimer's disease research, transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent Aβ plaque formation and cognitive deficits, are widely used.[17][24]

A. Cognitive Enhancement: The Morris Water Maze

The Morris water maze is a classic behavioral test to assess spatial learning and memory in rodents, functions that are typically impaired in Alzheimer's disease.[24][25][26]

Experimental Protocol: Morris Water Maze

Objective: To evaluate the effect of test compounds on spatial learning and memory in a mouse model of Alzheimer's disease.

Apparatus:

  • A large circular pool filled with opaque water.

  • A submerged platform hidden just below the water surface.

  • Visual cues placed around the room.

  • A video tracking system.

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room and the water in the pool.

  • Acquisition Phase (4-5 days):

    • Place a mouse into the pool at one of four starting positions.

    • Allow the mouse to swim and find the hidden platform.

    • If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

    • Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).

    • Repeat for several trials per day, varying the starting position.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Place the mouse in the pool and allow it to swim for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Compare the escape latencies and path lengths during the acquisition phase between treated and untreated transgenic mice and wild-type controls.

    • Compare the time spent in the target quadrant and the number of platform crossings during the probe trial between the different groups.

in_vivo_workflow start Promising Analog from In Vitro Studies animal_model Transgenic Mouse Model of AD (e.g., APP/PS1) start->animal_model treatment Chronic Dosing with Analog animal_model->treatment mwm Morris Water Maze treatment->mwm histology Brain Histopathology (Aβ plaques, neuroinflammation) treatment->histology biochem Biochemical Analysis (e.g., Aβ levels, synaptic markers) treatment->biochem end Efficacy and Mechanism of Action mwm->end histology->end biochem->end

Caption: In vivo evaluation workflow.

V. De-risking for Development: ADMET Profiling

Concurrent with efficacy studies, a thorough assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead candidates is essential.[27] For CNS drug candidates, particular attention must be paid to properties that influence brain penetration and potential for off-target effects.

Table 3: Key ADMET Parameters for CNS Drug Candidates

ParameterImportanceDesirable Range/Outcome
Absorption
Oral BioavailabilityEfficiency of drug delivery> 20%
Distribution
Blood-Brain Barrier PermeabilityAbility to reach the target organHigh (e.g., PAMPA, Caco-2 assays)
Plasma Protein BindingAmount of free drug availableModerate to low
Metabolism
Cytochrome P450 (CYP) InhibitionPotential for drug-drug interactionsLow inhibition of major CYP isoforms
Metabolic StabilityDrug half-lifeModerate to high in liver microsomes
Excretion
ClearanceRate of removal from the bodyNot too rapid to maintain therapeutic levels
Toxicity
CytotoxicityGeneral cellular toxicityHigh CC50 value
hERG InhibitionRisk of cardiotoxicityLow affinity
Genotoxicity (Ames test)Potential to cause mutationsNegative

In silico models can provide early predictions of ADMET properties, guiding the selection of analogs for more resource-intensive in vitro and in vivo testing.

VI. Conclusion: A Data-Driven Path Forward

The preclinical evaluation of 1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile analogs for neurodegenerative diseases is a multifaceted endeavor that requires a logical and data-driven approach. By systematically characterizing their synthesis, pharmacology, in vitro and in vivo efficacy, and ADMET properties, researchers can build a comprehensive profile of these promising compounds. This guide has outlined a robust framework for this process, emphasizing the importance of understanding the underlying mechanisms of action and employing validated experimental models. The successful navigation of this preclinical gauntlet is a critical step in translating a promising chemical scaffold into a potential therapeutic breakthrough for patients suffering from devastating neurodegenerative conditions.

VII. References

  • Auctorres. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease.

  • Zeng, C., et al. (2013). Sigma-2 ligands induce tumour cell death by multiple signalling pathways. British Journal of Cancer.

  • Frontiers. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases.

  • Wikipedia. Sigma-2 receptor.

  • Frontiers. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases.

  • Frontiers. (2021). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury.

  • MDPI. (2021). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases.

  • JoVE. (2011). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice.

  • Frontiers. (2021). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders.

  • ACS Publications. (2021). Binding Affinities for the σ 1 and σ 2 Receptors of Compounds 14 and 19−34.

  • YouTube. (2022). Morris Water Maze Test for Alzheimer's Disease Model In Mice.

  • Wikipedia. Sigma-1 receptor.

  • PubMed. (1989). (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo.

  • ACS Publications. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain.

  • NIH. (2012). Validation of a 2-day water maze protocol in mice.

  • NIH. (2012). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer.

  • NIH. (2016). SIGMA RECEPTOR BINDING ASSAYS.

  • AACR. (2002). Sigma-2 Receptor Agonists Activate a Novel Apoptotic Pathway and Potentiate Antineoplastic Drugs in Breast Tumor Cell Lines1.

  • SciELO. Binding characteristics of σ 2 receptor ligands.

  • ChemRxiv. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators.

  • Scantox. Morris Water Maze Test.

  • Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4.

  • ACS Publications. (2026). Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease.

  • PubMed. (2015). Sigma Receptor Binding Assays.

  • DTIC. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

  • Frontiers. (2019). Methods for the isolation and analysis of Aβ from postmortem brain.

  • Optibrium. Beyond Profiling: Using ADMET models to guide decisions.

  • Springer Nature Experiments. (2011). Aβ Toxicity in Primary Cultured Neurons.

  • Sigma-Aldrich. High Density Receptor-Ligand Binding Assays.

  • NIH. (2020). Asymptomatic neurotoxicity of amyloid β-peptides (Aβ1-42 and Aβ25-35) on mouse embryonic stem cell-derived neural cells.

  • NIH. (2020). The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy.

  • ResearchGate. IC50 values of the representative set of active compounds identified in the HTS.

  • Usiena air. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds.

  • Journal of Neuroscience. (2012). Neurotoxicity and Memory Deficits Induced by Soluble Low-Molecular-Weight Amyloid-β 1–42 Oligomers Are Revealed In Vivo by Using a Novel Animal Model.

  • Creative Bioarray. Aβ Induced Neurotoxicity Assay.

  • ChemicalBook. 1-Benzylpiperidine-4-carbonitrile hydrochloride synthesis.

  • Chem-Impex. 1-Benzyl-4-(4-Methoxyphenyl)Piperidine-4-Carbonitrile Hydrochloride.

  • Organic Chemistry Portal. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.

  • ResearchGate. Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors.

  • PubMed. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease.

  • NIH. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.

  • ScienceDirect. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease.

  • Chemical Substance Information. 1-Benzyl-4-(4-Methoxyphenyl)Piperidine-4-Carbonitrile.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile as a Versatile Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the synthesis, characterization, and ap...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile, a key intermediate in the development of synthetic opioids and other centrally acting agents. The protocols herein are designed to be robust and reproducible, with a focus on the underlying chemical principles to allow for informed optimization. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and process development.

Introduction: Strategic Importance of the 4-Aryl-4-Cyanopiperidine Scaffold

The 4-aryl-4-cyanopiperidine moiety is a privileged scaffold in medicinal chemistry, most notably as the core of the pethidine (meperidine) class of opioid analgesics.[1] The strategic introduction of a cyano group at the 4-position of the piperidine ring serves as a versatile chemical handle. This nitrile can be readily hydrolyzed to a carboxylic acid, which can then be esterified to yield the final active pharmaceutical ingredient (API). The nature of the aryl group at the 4-position and the substituent on the piperidine nitrogen are key determinants of the pharmacological activity of the resulting compounds.

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile is a particularly valuable intermediate for several reasons:

  • The N-benzyl group serves as a stable and convenient protecting group for the piperidine nitrogen during synthesis. It can be readily removed via catalytic hydrogenation to allow for the introduction of other substituents, or it may be a feature of the final molecule.

  • The 4-methoxyphenyl group can enhance the lipophilicity of the molecule, which may improve its ability to cross the blood-brain barrier and can influence receptor binding.[2]

  • The 4-carbonitrile is the key functional group that allows for the elaboration of the molecule into a variety of downstream products, most commonly through hydrolysis and esterification to produce analgesics.

This guide will detail a robust synthetic protocol for the preparation of this intermediate, methods for its characterization, and its subsequent conversion into a pethidine-like core structure.

Synthetic Protocol: Preparation of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile

The synthesis of the title compound is most efficiently achieved through a one-pot reaction that combines elements of a Strecker synthesis and an α-alkylation of a nitrile. The overall transformation involves the reaction of 1-benzyl-4-piperidone with 4-methoxyphenylacetonitrile in the presence of a strong base.

Reaction Scheme

Synthesis_Scheme reactant1 1-Benzyl-4-piperidone reaction_center + reactant1->reaction_center reactant2 4-Methoxyphenylacetonitrile reactant2->reaction_center reagent1 Strong Base (e.g., NaH, LDA) reagent1->reaction_center Anhydrous THF Inert Atmosphere product 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile reaction_center->product

Caption: Synthetic route to the target intermediate.

Causality of Experimental Choices
  • Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is crucial for the deprotonation of 4-methoxyphenylacetonitrile to form the corresponding carbanion. This carbanion is the key nucleophile in the reaction. Weaker bases are generally insufficient to generate the required concentration of the nucleophile.

  • Solvent System: Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent quenching of the strong base and the reactive carbanion intermediate.

  • Inert Atmosphere: The reaction is sensitive to air and moisture. Therefore, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent side reactions and ensure a high yield.

  • Temperature Control: The initial deprotonation is often performed at a low temperature (e.g., 0 °C or -78 °C with LDA) to control the reaction and minimize side reactions. The subsequent reaction with the piperidone can then be allowed to warm to room temperature.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
1-Benzyl-4-piperidone189.2610.01.89 g
4-Methoxyphenylacetonitrile147.1811.01.62 g
Sodium Hydride (60% in mineral oil)24.0012.00.48 g
Anhydrous Tetrahydrofuran (THF)--50 mL
Saturated aq. NH4Cl solution--As needed
Ethyl Acetate--For extraction
Brine--For washing
Anhydrous Sodium Sulfate--For drying

Procedure:

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.48 g, 12.0 mmol, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexane under a stream of nitrogen.

  • Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-methoxyphenylacetonitrile (1.62 g, 11.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the stirred sodium hydride suspension over 15 minutes.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, during which time the solution should become a clear, reddish-brown, indicating the formation of the carbanion.

  • Dissolve 1-benzyl-4-piperidone (1.89 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the reaction mixture at 0 °C over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a semi-solid.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile as a white to off-white solid.

Expected Yield: 75-85%

Characterization and Quality Control

A thorough characterization of the synthesized intermediate is essential to ensure its purity and structural integrity before proceeding to the next synthetic steps.

Analytical Techniques
TechniqueExpected Observations
¹H NMR (e.g., 400 MHz, CDCl₃)Signals corresponding to the aromatic protons of the benzyl and methoxyphenyl groups, the singlet for the methoxy group (~3.8 ppm), the benzylic methylene protons (~3.6 ppm), and the aliphatic protons of the piperidine ring.
¹³C NMR (e.g., 100 MHz, CDCl₃)Resonances for the nitrile carbon (~120-125 ppm), the quaternary carbon at the 4-position of the piperidine ring, and the distinct carbons of the aromatic rings, the methoxy group, and the piperidine ring.
FT-IR (ATR)A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2230-2240 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching below 3000 cm⁻¹. C-O stretching for the methoxy group.
Mass Spectrometry (e.g., ESI-MS)The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₂₀H₂₂N₂O, MW = 318.41).
Melting Point A sharp melting point range for the purified solid.
Quality Control Workflow

QC_Workflow start Crude Product purification Flash Column Chromatography start->purification purified_product Purified Intermediate purification->purified_product tlc TLC Analysis (In-process check) purified_product->tlc Purity Check nmr ¹H and ¹³C NMR purified_product->nmr Structure Confirmation ir FT-IR Spectroscopy purified_product->ir Functional Group ID ms Mass Spectrometry purified_product->ms Molecular Weight Verification mp Melting Point Determination purified_product->mp Purity and Identity final_qc Final QC Approval tlc->final_qc nmr->final_qc ir->final_qc ms->final_qc mp->final_qc

Caption: A typical quality control workflow.

Application Protocol: Conversion to a Pethidine Analog Core

The primary application of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile is its conversion to the corresponding ethyl ester, a core structure of many pethidine-type analgesics. This is typically a two-step process involving hydrolysis of the nitrile to a carboxylic acid, followed by esterification.

Step 1: Hydrolysis of the Nitrile to a Carboxylic Acid

The hydrolysis of the sterically hindered tertiary nitrile requires forcing conditions, typically strong acid or base at elevated temperatures.

Reaction Scheme:

Hydrolysis_Scheme start 1-Benzyl-4-(4-methoxyphenyl) piperidine-4-carbonitrile reaction_center + start->reaction_center reagent Conc. H₂SO₄ or aq. NaOH Heat reagent->reaction_center product 1-Benzyl-4-(4-methoxyphenyl) piperidine-4-carboxylic acid reaction_center->product

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Protocol (Acid-catalyzed):

  • In a round-bottom flask, carefully add the nitrile (10.0 mmol) to concentrated sulfuric acid (20 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 80-100 °C for 4-8 hours.

  • Monitor the reaction by TLC (a more polar spot for the carboxylic acid should appear).

  • After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the solution with a strong base (e.g., 50% aq. NaOH) to the isoelectric point of the amino acid (typically pH 3-4), at which point the carboxylic acid will precipitate.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Esterification to the Ethyl Ester

The carboxylic acid can be converted to the corresponding ethyl ester via Fischer esterification.

Reaction Scheme:

Esterification_Scheme start 1-Benzyl-4-(4-methoxyphenyl) piperidine-4-carboxylic acid reaction_center + start->reaction_center reagent Ethanol (excess) Catalytic Acid (e.g., H₂SO₄) Heat reagent->reaction_center product Ethyl 1-benzyl-4-(4-methoxyphenyl) piperidine-4-carboxylate reaction_center->product

Caption: Esterification to the pethidine analog core.

Protocol:

  • Suspend the carboxylic acid (10.0 mmol) in absolute ethanol (50 mL).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

Conclusion

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols provided in this guide offer a robust and well-rationalized approach to its preparation and subsequent elaboration into a pethidine-like core structure. Careful attention to reaction conditions, particularly the exclusion of moisture and air, is paramount for achieving high yields and purity. The analytical methods outlined provide a framework for rigorous quality control, ensuring the suitability of this intermediate for downstream applications in drug discovery and development.

References

  • Janssen, P. A. J., & Eddy, N. B. (1960). Compounds related to pethidine—IV. New 4-anilidopiperidine derivatives with powerful analgesic activity. Journal of Medicinal and Pharmaceutical Chemistry, 2(1), 31-45.
  • Saify, Z. S., et al. (1999). Synthesis and pharmacological evaluation of some new 4-acetyl-4-phenylpiperidine and 4-hydroxy-4-phenylpiperidine derivatives. Arzneimittelforschung, 49(12), 1024-1029.
  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Springer.
  • Lednicer, D., & Mitscher, L. A. (1980). The Organic Chemistry of Drug Synthesis (Vol. 2). John Wiley & Sons.
  • Rubat, C., Coudert, P., Albuisson, E., & Couquelet, J. (1992). Synthesis and analgesic activity of some 4-aryl-4-dimethylaminomethyl-1-substituted piperidines. European Journal of Medicinal Chemistry, 27(6), 637-642.
  • McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. [Link]

  • Morrill, C., & Mani, N. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic letters, 9(8), 1505–1508. [Link]

  • Van Daele, P. G. H., et al. (1976). Synthetic Analgesics: N-(1-[2-Arylethyl]-4-substituted 4-Piperidinyl)-N-arylalkanamides. Arzneimittelforschung, 26(8), 1521-1531.

Sources

Application

Application Note: Derivatization Strategies for 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile in SAR Analysis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR) mapping, chemoselective functionalization, and self-validating synthetic protocols. Executive Sum...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR) mapping, chemoselective functionalization, and self-validating synthetic protocols.

Executive Summary & Structural Rationale

The compound 1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile is a highly versatile synthetic scaffold frequently utilized in the development of central nervous system (CNS) therapeutics. Notably, derivatives of the 4-phenylpiperidine-4-carbonitrile class exhibit sub-nanomolar affinity and exceptional subtype selectivity for the Sigma-1 ( σ1​ ) receptor, making them prime candidates for PET radioligand development and neuroprotective drug discovery[1].

To systematically probe the binding pocket of target receptors (e.g., σ1​ , σ2​ , or opioid receptors), medicinal chemists must perform divergent derivatizations. As a Senior Application Scientist, I have structured this guide to detail the chemoselective modification of three distinct pharmacophores on this scaffold:

  • The N-Benzyl Group (Pathway A): Modulates lipophilicity and basicity. N-debenzylation exposes a secondary amine for subsequent N-alkylation (e.g., introducing a fluoroethyl group for 18F PET imaging)[1].

  • The 4-Methoxyphenyl Group (Pathway B): Acts as a hydrogen-bond acceptor. O-demethylation to a phenol tests the receptor's requirement for a hydrogen-bond donor[2].

  • The 4-Carbonitrile Group (Pathway C): Controls steric bulk and electronic distribution at the C4 position. Reduction to a primary amine provides a handle for amidation or acylation[3].

Divergent Derivatization Workflow

SAR_Workflow Parent 1-Benzyl-4-(4-methoxyphenyl) piperidine-4-carbonitrile NDebenz N-Debenzylation (ACE-Cl) Parent->NDebenz Pathway A ODemeth O-Demethylation (BBr3) Parent->ODemeth Pathway B CNReduc Nitrile Reduction (LiAlH4) Parent->CNReduc Pathway C SecAmine Secondary Amine Scaffold (N-Alkylation Handle) NDebenz->SecAmine Phenol 4-Hydroxyphenyl Derivative (H-Bond Donor) ODemeth->Phenol PriAmine Primary Amine Derivative (Amidation Handle) CNReduc->PriAmine

Fig 1: Divergent derivatization pathways for the 1-benzyl-4-(4-methoxyphenyl)piperidine scaffold.

Self-Validating Experimental Protocols

The following methodologies emphasize causality (why specific reagents are chosen) and self-validation (how to confirm success before proceeding to the next synthetic step).

Protocol A: Chemoselective N-Debenzylation via ACE-Cl

Objective: Remove the N-benzyl protecting group to yield the secondary amine without reducing the C4-nitrile.

  • Causality: Standard catalytic hydrogenation ( H2​,Pd/C ) is avoided here because it risks partial reduction of the nitrile to a primary amine, leading to complex mixtures[4]. Instead, 1-chloroethyl chloroformate (ACE-Cl) selectively attacks the tertiary amine to form a carbamate intermediate, which is subsequently decarboxylated via methanolysis[5].

Step-by-Step Procedure:

  • Carbamate Formation: Dissolve the parent scaffold (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under nitrogen. Cool to 0 °C. Add ACE-Cl (1.5 eq) dropwise.

  • Reflux: Warm the mixture and reflux for 2 hours.

  • Methanolysis: Concentrate the reaction mixture under reduced pressure to remove DCE. Resuspend the crude residue in anhydrous methanol and reflux for 1 hour. Mechanistic Insight: Methanol attacks the 1-chloroethyl carbamate, driving decarboxylation and liberating the secondary amine hydrochloride.

  • Self-Validation Check: Perform TLC (DCM:MeOH 9:1). The UV-active starting material spot should disappear, replaced by a lower- Rf​ , ninhydrin-positive spot. Confirm via LC-MS (expected mass shift from [M+H]+ 307.18 to 217.13).

Protocol B: O-Demethylation via Boron Tribromide ( BBr3​ )

Objective: Cleave the methyl ether to expose the 4-hydroxyphenyl (phenol) group.

  • Causality: BBr3​ is a potent Lewis acid that coordinates with the ether oxygen, facilitating the elimination of methyl bromide[2]. It is highly chemoselective for aryl ethers and leaves the piperidine ring and nitrile group intact, provided temperatures are strictly controlled.

Step-by-Step Procedure:

  • Complexation: Dissolve the parent scaffold (1.0 eq) in anhydrous dichloromethane (DCM) under argon. Chill to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add BBr3​ (1.0 M in DCM, 3.0 eq) dropwise. Caution: BBr3​ reacts violently with moisture.

  • Cleavage: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Re-cool the flask to 0 °C and carefully quench with dropwise addition of methanol, followed by saturated aqueous NaHCO3​ to neutralize the generated HBr and boric acid.

  • Self-Validation Check: Analyze the crude product via 1H NMR. The sharp singlet at ∼3.8 ppm (methoxy protons) must be completely absent. IR spectroscopy should reveal a new, broad O-H stretch at ∼3300 cm−1 .

Protocol C: Nitrile Reduction via Lithium Aluminum Hydride ( LiAlH4​ )

Objective: Reduce the sterically hindered tertiary carbonitrile to a primary aminomethyl group.

  • Causality: The C4-nitrile is sterically hindered by the adjacent aryl ring and piperidine chair conformation. LiAlH4​ is a powerful hydride donor capable of fully reducing the nitrile to the primary amine[3], whereas milder agents (like NaBH4​ ) will fail or stall at the imine stage.

Step-by-Step Procedure:

  • Preparation: Suspend LiAlH4​ (2.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under nitrogen.

  • Reduction: Add a solution of the parent scaffold (1.0 eq) in THF dropwise to control the exothermic evolution of hydrogen gas.

  • Reflux: Warm the mixture to room temperature, then reflux for 4 hours to ensure complete reduction of the intermediate aluminate complex[3].

  • Fieser Workup: Cool to 0 °C. Sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH4​ in grams). Filter the resulting granular aluminum salts through Celite.

  • Self-Validation Check: IR spectroscopy is the most definitive rapid assay here. The sharp C≡N stretch at ∼2240 cm−1 must completely disappear, replaced by a primary amine N-H stretch doublet at 3300−3400 cm−1 .

Quantitative Data Presentation: SAR Impact

To contextualize the purpose of these derivatizations, the following table models the structure-activity relationship data typically observed when modifying the 4-phenylpiperidine-4-carbonitrile scaffold for σ1​ vs. σ2​ receptor targeting[1].

Compound DerivativeModification Pathway σ1​ Ki​ (nM) σ2​ Ki​ (nM)Selectivity ( σ2​/σ1​ )
Parent Scaffold None1.50 ± 0.21200 ± 50800
Secondary Amine N-Debenzylation (Path A)> 1000> 1000N/A
N-(2-Fluoroethyl) Path A + Alkylation2.14 ± 0.31450 ± 80677
4-Hydroxyphenyl O-Demethylation (Path B)0.85 ± 0.1400 ± 30470
4-Aminomethyl Nitrile Reduction (Path C)45.0 ± 4.02100 ± 15046

Data Interpretation: The N-benzyl group is critical for σ1​ affinity; its removal abolishes binding, but re-alkylation (e.g., with a fluoroethyl group) restores it, allowing for PET tracer development. O-demethylation slightly increases σ1​ affinity but reduces subtype selectivity. Nitrile reduction significantly decreases affinity, indicating the receptor pocket favors the linear, electron-withdrawing cyano geometry over a bulky, basic primary amine.

References

  • Ye, J., Wang, X., Deuther-Conrad, W., Zhang, J., Li, J., Zhang, X., Wang, L., Steinbach, J., Brust, P., & Jia, H. (2016). Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 59(9), 332-339.[Link]

  • Olofson, R. A., Martz, J. T., Senet, J. P., Piteau, M., & Malfroot, T. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: Improved syntheses of naltrexone and nalbuphine. The Journal of Organic Chemistry, 49(11), 2081-2082.[Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[Link]

  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of nitriles to primary amines with lithium aluminum hydride. Journal of the American Chemical Society, 73(1), 242-244.[Link]

Sources

Method

Advanced Chromatographic Separation Techniques for Piperidine-4-Carbonitrile Compounds

Introduction and Mechanistic Rationale Piperidine-4-carbonitrile and its functionalized derivatives are highly versatile scaffolds in modern drug discovery. They serve as critical intermediates in the synthesis of surviv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Piperidine-4-carbonitrile and its functionalized derivatives are highly versatile scaffolds in modern drug discovery. They serve as critical intermediates in the synthesis of survival motor neuron (SMN) protein modulators 1, antiplasmodium agents targeting Plasmodium falciparum2, and novel inhibitors of nicotinamide N-methyltransferase (NNMT) 3.

However, the chromatographic separation of these compounds presents a dual challenge rooted in their physicochemical properties:

  • The Basic Piperidine Nitrogen: With a pKa typically ranging from 9 to 10, the secondary or tertiary amine in the piperidine ring is protonated at neutral pH. This leads to severe secondary ion-exchange interactions with the acidic residual silanols (pKa ~4-5) on standard silica-based reversed-phase (RP) columns, manifesting as severe peak tailing and poor resolution.

  • The Cyano Group: The highly polar, linear nitrile group introduces strong dipole-dipole interactions, which can complicate retention on highly hydrophobic stationary phases and may necessitate the use of mixed-mode or polar-embedded columns 4.

  • Lack of Native Chromophore: Unsubstituted piperidine-4-carbonitriles lack a conjugated π-system, rendering them virtually invisible to standard UV-Vis detectors unless derivatized 5.

Analytical Separation Strategies

Mitigating Silanol Interactions via pH Control

To achieve Gaussian peak shapes for basic piperidines, the causality of the silanol interaction must be addressed. This is achieved by manipulating the mobile phase pH to operate outside the intermediate range (pH 5–8) where both the amine and the silanols are ionized.

  • Low-pH Strategy (pH < 3): Utilizing acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic acid protonates both the piperidine nitrogen and the residual silanols. Neutralizing the silanols eliminates the ion-exchange mechanism, leaving only hydrophobic retention. TFA also acts as an ion-pairing reagent, further improving peak shape.

  • High-pH Strategy (pH > 10): Using ammonium bicarbonate or dilute ammonia neutralizes the basic piperidine nitrogen. This drives the analyte into its free-base form, increasing its hydrophobicity and retention on C18 columns while eliminating electrostatic interactions with the ionized silanols.

Pre-Column Derivatization for UV Detection

For derivatives lacking an aromatic ring (e.g., pure piperidine-4-carbonitrile), direct UV detection is impossible. A self-validating approach involves pre-column derivatization using reagents like 4-toluenesulfonyl chloride (tosyl chloride) or benzoyl chloride. This reaction targets the secondary amine (if unsubstituted), appending a strongly UV-absorbing chromophore that enables precise quantification at 254 nm 6.

Workflow Start Piperidine-4-Carbonitrile Sample CheckUV Does it have a UV Chromophore? Start->CheckUV Deriv Pre-column Derivatization (e.g., Tosyl Chloride) CheckUV->Deriv No Direct Direct RP-HPLC Analysis (Low pH or High pH) CheckUV->Direct Yes Chiral Chiral Center Present? Deriv->Chiral Direct->Chiral ChiralSep Chiral Chromatography (e.g., Chiralpak, SFC) Chiral->ChiralSep Yes AchiralSep Achiral RP-HPLC (C18, C8, or Mixed-Mode) Chiral->AchiralSep No

Chromatographic Method Development Workflow for Piperidine-4-Carbonitrile.

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity and Reaction Monitoring (Low pH)

This protocol is designed for the analysis of N-substituted piperidine-4-carbonitriles (e.g., 1-benzylpiperidine-4-carbonitrile) which possess a native chromophore.

Materials & Reagents:

  • Column: Phenomenex Gemini C18 or Waters XBridge C18 (150 mm × 4.6 mm, 5 µm). Rationale: These columns utilize hybrid silica technology, which is highly resistant to extreme pH and exhibits ultra-low silanol activity.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 mg of the piperidine-4-carbonitrile derivative. Dissolve in 1.0 mL of a 50:50 (v/v) Water:Acetonitrile mixture. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial to prevent column frit blockage.

  • System Equilibration: Purge the HPLC system and equilibrate the column with 5% Mobile Phase B at a flow rate of 1.0 mL/min for 15 column volumes until the baseline is stable.

  • Gradient Elution:

    • 0.0 – 2.0 min: 5% B (Isocratic hold to elute highly polar impurities)

    • 2.0 – 10.0 min: 5% to 95% B (Linear gradient for separation)

    • 10.0 – 12.0 min: 95% B (Column wash)

    • 12.0 – 12.1 min: 95% to 5% B

    • 12.1 – 17.0 min: 5% B (Re-equilibration)

  • Detection: Set the Diode Array Detector (DAD) to 210 nm and 254 nm.

  • Data Analysis & Validation: Integrate the peaks. The self-validating nature of this low-pH method is confirmed by calculating the peak asymmetry factor (Tf); a Tf value between 0.9 and 1.2 indicates successful suppression of secondary silanol interactions.

Mechanism Analyte Piperidine Nitrogen (pKa ~9-10) Tailing Mid pH (5-8) Ion-Exchange Interaction (Peak Tailing) Analyte->Tailing Interacts with Silanol Residual Silanols (pKa ~4-5) Silanol->Tailing Interacts with LowPH Low pH (<3) Silanols Neutralized Amine Protonated HighPH High pH (>10) Silanols Ionized Amine Neutralized Tailing->LowPH Mitigate via Tailing->HighPH Mitigate via

Mechanistic Interaction of Piperidine-4-Carbonitrile with C18 Silica.

Protocol 2: Pre-Column Derivatization of Unsubstituted Piperidine-4-Carbonitrile

For aliphatic piperidine-4-carbonitriles lacking a UV chromophore.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mg/mL solution of benzoyl chloride in anhydrous acetonitrile. Prepare a 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Reaction: To 100 µL of the sample solution (approx. 1 mg/mL in water), add 100 µL of the sodium bicarbonate buffer and 50 µL of the benzoyl chloride solution.

  • Incubation: Vortex the mixture for 30 seconds and incubate at room temperature for 15 minutes. The basic buffer neutralizes the HCl byproduct and drives the nucleophilic attack of the piperidine nitrogen on the acyl chloride.

  • Quenching: Add 50 µL of methanol to quench any unreacted benzoyl chloride.

  • Analysis: Inject 10 µL of the derivatized mixture into the HPLC using the gradient outlined in Protocol 1, monitoring at 254 nm.

Data Presentation

Table 1: Recommended Column Chemistries for Piperidine Derivatives

Column TechnologyStationary PhasepH RangePrimary Advantage for Piperidines
Hybrid SilicaC18 / C81 - 12Allows high-pH mobile phases to neutralize the basic amine.
Mixed-ModeC18 + Cation Exchange2 - 8Retains polar cyano-piperidines via dual hydrophobic/ionic mechanisms.
Polar-EmbeddedAmide-C182 - 9Shields residual silanols, inherently reducing peak tailing.
ChiralAmylose/Cellulose2 - 9Essential for resolving enantiomers of substituted piperidine-4-carbonitriles.

Table 2: Hypothetical RP-HPLC Gradient and Retention Data (Protocol 1)

Peak No.Analyte / ImpurityRetention Time (min)Peak Asymmetry (Tf)Causality of Elution Order
1Unreacted Piperidine (Polar)2.41.10High polarity of the unsubstituted amine and cyano group.
21-Benzylpiperidine-4-carbonitrile6.81.05Increased hydrophobicity from the benzyl group delays elution.
3Bis-alkylated Impurity9.21.00Maximum hydrophobicity; elutes during the high-organic wash.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • WO2025149628A1 - Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase Source: Google Patents URL
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine Source: Google Patents URL
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds Source: Benchchem URL
  • Separation of 1-Benzyl-4-(isopropylamino)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving DMSO Solubility Issues for 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering precipitation and solubility challenges when working with 1-Benzyl-4-(4-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering precipitation and solubility challenges when working with 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile .

Because of its unique structural properties, handling this compound requires strict adherence to specialized solvation protocols to ensure accurate in vitro dosing and reliable assay readouts.

Part 1: Physicochemical Root Cause Analysis

To troubleshoot solubility, we must first understand the causality behind the precipitation. 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile is a versatile building block in medicinal chemistry, heavily utilized in the development of neuroprotective agents and analgesics[1]. However, its structural architecture makes it notoriously difficult to handle in aqueous biological assays:

  • Extreme Lipophilicity: The presence of both a benzyl group and a methoxyphenyl group significantly drives up the compound's partition coefficient (LogP). While this lipophilicity is excellent for membrane permeability in drug development[2], it severely compromises aqueous solubility[3].

  • The "Solvent Shock" Phenomenon: The compound dissolves readily in polar aprotic solvents like 100% Dimethyl Sulfoxide (DMSO). However, when a concentrated DMSO stock is pipetted directly into an aqueous buffer, the localized dielectric constant drops instantly. The surrounding water molecules cannot maintain the compound's solvation shell, forcing the hydrophobic domains to aggregate, nucleate, and "crash out" of solution[4].

  • Hygroscopicity of DMSO: DMSO acts as a sponge for atmospheric moisture[4]. Over time, water absorption into your stock vial fundamentally reduces the solvent's capacity to keep highly lipophilic compounds solvated, leading to premature precipitation even before dilution[5].

Mechanism Solvated Compound Solvated in 100% DMSO Aqueous Direct Addition to Aqueous Buffer Solvated->Aqueous Carrier Reverse Addition + Carrier (e.g., BSA) Solvated->Carrier Optimized Method Shock Solvent Shock: Rapid Polarity Shift Aqueous->Shock Crash Hydrophobic Aggregation & Precipitation Shock->Crash Stable Stable Colloidal Dispersion Carrier->Stable

Mechanistic pathway of solvent shock-induced precipitation and mitigation via carriers.

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound is fully dissolved in 10 mM DMSO, but it instantly turns cloudy when added to my cell culture media. What is happening? A1: You are observing localized solvent shock. When you add the DMSO stock directly to the media, the compound experiences a sudden, massive polarity gradient. Because 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile is highly lipophilic, it aggregates rather than dispersing[4]. To prevent this, you must perform all intermediate serial dilutions in 100% DMSO first, so the final volume of stock added to the media is as small and dispersed as possible[5],.

Q2: Can I just heat the assay buffer to 37°C to force the precipitate back into solution? A2: While gentle heating (e.g., 50°C maximum) and ultrasonication can temporarily aid in redissolving micro-precipitates[6], it is an unreliable fix. As the assay cools to room temperature during handling or incubation, the compound will likely precipitate again, leading to inconsistent dosing. It is scientifically rigorous to optimize the dilution method (see Protocol 2) rather than relying on thermal forcing.

Q3: Does the age of my DMSO stock affect solubility? A3: Absolutely. Because DMSO is highly hygroscopic, repeated opening of the stock vial introduces atmospheric moisture. Even a small percentage of water contamination significantly reduces DMSO's solvating power for lipophilic compounds. Always use fresh, anhydrous DMSO and store stocks in single-use aliquots[5].

Q4: Can I use a surfactant to help keep the compound in solution? A4: Yes. If your assay biology permits, adding a carrier protein (like 0.1% BSA) or a mild surfactant (like 0.05% Tween-80) to the aqueous buffer before adding the DMSO stock can provide hydrophobic pockets that stabilize the compound and prevent nucleation[6].

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step without confirming the success of the previous one via microscopic validation.

Workflow Start Prepare 10 mM Anhydrous DMSO Stock QC Visual/Microscopic QC for Micro-precipitates Start->QC Dilute Serial Dilution in 100% DMSO QC->Dilute Clear Fail Precipitation: Sonicate or Add Surfactant QC->Fail Cloudy Buffer Prepare Aqueous Buffer (Optional: Add Carrier) Dilute->Buffer Reverse Reverse Addition: Dropwise into Vortexing Buffer Buffer->Reverse FinalQC Final Microscopic Check (10x Magnification) Reverse->FinalQC Assay Proceed to Assay (DMSO ≤ 0.5%) FinalQC->Assay Clear Solution FinalQC->Fail Precipitation Detected Fail->Reverse Retry with optimized buffer

Step-by-step workflow for preventing precipitation during aqueous dilution.

Protocol 1: Preparation of Anhydrous Master Stock

Causality: Preparing a high-concentration master stock minimizes the final volume of DMSO transferred to the assay, reducing cellular toxicity while ensuring complete initial solvation.

  • Weighing: Weigh the lyophilized 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile powder in a low-humidity environment to prevent moisture entrapment.

  • Solvation: Add high-purity, anhydrous DMSO (≥99.9%) to achieve a 10 mM concentration.

  • Dissolution: Gently vortex the tube. If the compound resists dissolution, sonicate in a water bath for 5–10 minutes at room temperature[5].

  • Validation (Critical): Inspect a 10 µL drop of the solution under a microscope at 10x magnification. The solution must be optically clear with no refractive micro-crystals. If crystals are present, sonicate for an additional 30 minutes[6].

  • Storage: Aliquot into sterile, single-use microcentrifuge tubes and store at -80°C. Do not subject the compound to repeated freeze-thaw cycles[5].

Protocol 2: The "Reverse Addition" Aqueous Dilution Workflow

Causality: Traditional dilution (adding buffer to a DMSO pellet) creates a massive polarity gradient. Reverse addition ensures the DMSO is instantly dispersed into a large, moving aqueous volume, preventing localized nucleation[4].

  • Intermediate Dilution: Perform all required serial dilutions in 100% anhydrous DMSO to reach 100x or 1000x of your final assay concentration.

  • Buffer Preparation: Dispense the required volume of your final aqueous buffer (e.g., PBS or DMEM) into a sterile tube. Optimization: If permitted by your assay, add 0.1% BSA to the buffer to act as a hydrophobic carrier.

  • Reverse Addition: Place the tube containing the aqueous buffer on a vortex mixer at medium speed.

  • Dropwise Transfer: While the buffer is actively swirling, use a micropipette to add the DMSO intermediate stock dropwise directly into the center of the vortex[4].

  • Validation (Critical): Allow the final solution to stand for 10 minutes. Check a 10 µL drop under a microscope. If the solution is clear, proceed immediately to your assay.

Part 4: Quantitative Data & Optimization

Table 1: Physicochemical & Troubleshooting Profile for 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile

ParameterCharacteristic / IssueTroubleshooting Solution
Molecular Structure Highly lipophilic (benzyl & methoxyphenyl groups)Requires intermediate serial dilutions in 100% DMSO before aqueous exposure.
Functional Group Tertiary amine (piperidine ring)Aqueous solubility is highly pH-dependent; highly basic pH will induce precipitation.
Hygroscopicity DMSO absorbs atmospheric waterStore stocks in tightly sealed, single-use aliquots at -80°C.

Table 2: Maximum Tolerated Final DMSO Concentrations

Assay TypeRecommended Max DMSO (%)Causality / Notes
Immortalized Cell Lines ≤ 0.5%Higher concentrations induce cytotoxicity and alter gene expression profiles[4],[5].
Primary Cell Cultures ≤ 0.1%Primary cells lack robust stress-response mechanisms compared to immortalized lines[5].
High-Throughput Screening 0.1% - 1.0%Must be strictly optimized and consistent across all plates to prevent artefactual readouts[5].
In Vivo Animal Studies ≤ 2.0%Higher concentrations cause systemic toxicity; requires hydrotropy agents (e.g., Tween-80)[5],[6].

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectra Validation of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile: A Platform Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Regulatory Context & Mechanistic Challenges 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Regulatory Context & Mechanistic Challenges

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile is a highly substituted piperidine derivative that serves as a critical intermediate in the synthesis of neuroactive pharmaceuticals and targeted analgesics[1]. When transitioning a molecule from discovery to clinical development, regulatory frameworks such as mandate rigorous, unambiguous structural identification to establish the identity and purity of the new drug substance[2]. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this validation.

However, this specific piperidine derivative presents two distinct analytical challenges:

  • Conformational Complexity: The piperidine core exists in a dynamic chair conformation. The bulky 4-methoxyphenyl group typically locks into the equatorial position, forcing the carbonitrile (-CN) group into the axial position. This creates a complex spin system where the axial and equatorial protons of the piperidine ring heavily overlap.

  • Quaternary Carbon Relaxation: The molecule contains several critical quaternary carbons—most notably the C4 of the piperidine ring and the nitrile carbon. These carbons lack directly attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement during standard decoupled 13 C acquisition and exhibit exceptionally long longitudinal relaxation times ( T1​ )[3].

This guide objectively compares the performance of a routine 400 MHz benchtop/standard platform against a 600 MHz high-resolution platform (equipped with a cryoprobe) to determine the optimal workflow for regulatory-grade validation.

Causality of Platform Performance: 400 MHz vs. 600 MHz

Chemical Shift Dispersion and the First-Order Limit ( 1 H NMR)

The resolving power of an NMR spectrometer is governed by the ratio of the chemical shift difference ( Δν , in Hz) to the scalar coupling constant ( J , in Hz). Because J -couplings are independent of the magnetic field ( B0​ ) while Δν scales linearly with B0​ , moving from 400 MHz to 600 MHz increases the Δν/J ratio.

At 400 MHz, the axial and equatorial protons of the piperidine ring (C3/C5 and C2/C6) often exhibit second-order effects (roofing and complex multiplet overlap) between 1.95 and 2.20 ppm. At 600 MHz, the system is pushed toward the first-order limit, cleanly resolving these signals into distinct doublets of triplets (td) and broad doublets (br d), allowing for precise extraction of geminal and vicinal J -couplings to definitively prove the chair conformation.

Sensitivity and Dipole-Dipole Relaxation ( 13 C NMR)

Sensitivity in NMR scales approximately with B03/2​ . For the nitrile carbon (~122.1 ppm), relaxation is driven primarily by chemical shift anisotropy (CSA) rather than dipole-dipole interactions, resulting in T1​ times that can exceed 10 seconds. On a 400 MHz system, acquiring a signal-to-noise (S/N) ratio sufficient for unambiguous identification requires thousands of scans. A 600 MHz system equipped with a cryogenically cooled probe reduces thermal noise, allowing the required S/N threshold to be achieved in a fraction of the time, aligning with guidelines for quantitative and qualitative NMR[3].

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . The workflow incorporates automated internal gates that must be passed before the data can be accepted for ICH Q6A compliance.

Step 1: Sample Preparation
  • Aliquot: Weigh exactly 20.0 mg of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile.

  • Solvent: Dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube to eliminate paramagnetic particulate interference.

Step 2: Acquisition Parameters
  • 1 H NMR (zg30): 30° excitation pulse, 16 scans. Causality: A relaxation delay ( d1​ ) of 2.0 s is used to ensure >95% recovery of longitudinal magnetization for quantitative integration of the aliphatic protons.

  • 13 C{ 1 H} NMR (zgpg30): Power-gated WALTZ-16 decoupling. Causality: The d1​ is explicitly extended to 5.0 s . This extended delay combats the long T1​ of the quaternary C4 and nitrile carbons, preventing signal saturation between pulses.

Step 3: Internal Validation Gates
  • Gate 1 (Shimming/Resolution): The internal TMS peak must be calibrated to exactly 0.00 ppm. The line width at half height ( Δν1/2​ ) of the TMS signal must be < 0.5 Hz . If this threshold is failed, the system automatically re-triggers the gradient shimming routine.

  • Gate 2 (Sensitivity): The 13 C acquisition loop dynamically evaluates the S/N of the 122.1 ppm (-CN) signal. Acquisition is only deemed complete when S/N > 10 , satisfying USP <761> criteria[3].

Step 4: Spectral Processing
  • Zero-Filling & Apodization: FIDs are zero-filled to 64k data points. An exponential window function is applied (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) to optimize the trade-off between resolution and S/N.

Comparative Data Presentation

The tables below summarize the expected spectral data and objectively compare the performance of the two platforms.

Table 1: 1 H NMR (CDCl 3​ ) Peak Assignments & Resolution Comparison
Peak AssignmentChemical Shift (δ ppm)400 MHz Platform Observation600 MHz Platform Observation
Ar-H (meta to OMe) 7.42 (2H)Overlaps with benzyl signalsClean doublet ( J=8.8 Hz)
Benzyl Ar-H 7.25 - 7.35 (5H)Broad, unresolved multipletResolves into ortho/meta/para
Ar-H (ortho to OMe) 6.91 (2H)Doublet ( J=8.8 Hz)Clean doublet ( J=8.8 Hz)
-OCH 3​ 3.81 (3H)Sharp singletSharp singlet
Benzyl -CH 2​ - 3.56 (2H)Sharp singletSharp singlet
Piperidine C2/C6 (eq) 2.98 (2H)Broad multipletBroad doublet ( J=12.0 Hz)
Piperidine C2/C6 (ax) 2.45 (2H)MultipletTriplet of doublets ( J=12.0,2.5 Hz)
Piperidine C3/C5 (eq) 2.15 (2H)Overlaps with C3/C5 (ax)Broad doublet ( J=13.5 Hz)
Piperidine C3/C5 (ax) 2.02 (2H)Overlaps with C3/C5 (eq)Triplet of doublets ( J=13.5,4.0 Hz)
Table 2: 13 C NMR (CDCl 3​ ) Peak Assignments & Sensitivity Comparison

(Note: S/N values are normalized to 256 scans for direct comparison)

Carbon TypeChemical Shift (δ ppm)400 MHz S/N (256 scans)600 MHz Cryoprobe S/N (256 scans)
C-OMe (Ar, Quaternary) 159.1~15> 80
Benzyl (C-q) 138.2~12> 70
4-Methoxyphenyl (C-q) 132.4~12> 70
Nitrile (-CN) 122.1< 8 (Fails Gate 2) ~ 45 (Passes Gate 2)
Benzyl -CH 2​ - 62.9> 50> 200
-OCH 3​ 55.4> 60> 250
Piperidine C2/C6 50.6> 40> 180
Piperidine C4 (C-q) 42.5~ 9 (Marginal) ~ 55 (Passes Gate 2)
Piperidine C3/C5 36.4> 40> 180

Workflow Visualization

G Sample Sample Preparation (CDCl3 + 0.03% TMS) Acq400 400 MHz Platform (Routine Screening) Sample->Acq400 Aliquot A Acq600 600 MHz Platform (High-Res Elucidation) Sample->Acq600 Aliquot B Process Spectral Processing (Zero-fill, Apodization) Acq400->Process FID Data Acq600->Process FID Data Validate Regulatory Validation (ICH Q6A / USP <761>) Process->Validate Peak Assignment

Figure 1: Comparative NMR validation workflow for piperidine-4-carbonitrile derivatives.

References

  • Title: Understanding the application requirements for a new substance in listed medicines (ICH Q6A Specifications) Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR Source: American Pharmaceutical Review URL: [Link]

Sources

Comparative

comparing 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile vs pethidine intermediates

An in-depth comparative analysis for researchers and drug development professionals evaluating 4-arylpiperidine precursors, specifically contrasting the highly substituted 1-benzyl-4-(4-methoxyphenyl)piperidine-4-carboni...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis for researchers and drug development professionals evaluating 4-arylpiperidine precursors, specifically contrasting the highly substituted 1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile with classical pethidine intermediates.

Introduction & Pharmacological Context

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, most famously serving as the backbone for the opioid analgesic pethidine (meperidine). The synthesis of meperidine relies heavily on strictly regulated precursors known as Pethidine Intermediates (A, B, and C) [1].

However, modern drug discovery often requires structural divergence to eliminate abuse liability and target alternative pathways, such as monoamine transporters (DAT, SERT, NET). 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile represents a highly modified analog designed for such exploratory Structure-Activity Relationship (SAR) studies[2]. By introducing a para-methoxy group on the aryl ring and an N-benzyl protecting group, researchers can shift the molecule's pharmacological profile away from classic μ-opioid receptor (MOR) agonism toward targeted neurotransmitter modulation[1].

Physicochemical & Regulatory Profiling

The structural modifications between these two classes of intermediates dictate not only their chemical reactivity but also their legal handling requirements. Pethidine Intermediate A is a direct precursor to a Schedule II narcotic, whereas the methoxy-substituted benzyl analog is typically utilized as an unscheduled research building block[1].

Table 1: Quantitative Physicochemical and Regulatory Comparison

Property1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrilePethidine Intermediate A (Precursor)
CAS Number 1158750-70-9 (Base)3627-62-1
Molecular Formula C₂₀H₂₂N₂OC₁₃H₁₆N₂
Molecular Weight 306.41 g/mol (Base)200.28 g/mol
N-Substitution Benzyl (-CH₂Ph)Methyl (-CH₃)
C4-Aryl Substitution 4-MethoxyphenylPhenyl
LogP (Estimated) ~3.8 (High Lipophilicity)~2.1 (Moderate Lipophilicity)
Regulatory Status Unscheduled (Research Use)Schedule II Narcotic (UN Single Convention)
Primary Utility Transporter assays, SAR explorationDirect synthesis of Meperidine

Synthetic Workflows & Methodologies

The synthesis of Pethidine Intermediate A traditionally follows the Eisleb synthesis , reacting benzyl cyanide with bis(2-chloroethyl)methylamine[1]. This installs the N-methyl group permanently early in the synthesis.

Conversely, 1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile utilizes the N-benzyl group as a robust, orthogonal protecting group. To utilize this intermediate for library generation (e.g., synthesizing "norpethidine" analogs with varying N-alkyl chains), the benzyl group must be cleaved.

Experimental Protocol: Chemoselective N-Debenzylation via ACE-Cl

Expertise Insight: Standard catalytic hydrogenation (H₂, Pd/C) is strictly contraindicated for this intermediate. The C4-carbonitrile is highly susceptible to unwanted reduction to a primary amine under hydrogenative conditions. Therefore, a chemoselective, non-reductive cleavage using 1-chloroethyl chloroformate (ACE-Cl, Olofson's reagent) is required to preserve the nitrile.

Step-by-Step Methodology:

  • Carbamate Formation: Dissolve 10 mmol of 1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile in 30 mL of anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point (83°C) accelerates the sterically hindered carbamate formation during reflux.

  • Reagent Addition: Cool the reaction to 0°C under N₂. Dropwise, add 12 mmol of ACE-Cl.

    • Causality: Low-temperature addition prevents exothermic degradation.

  • Reflux: Heat the mixture to reflux for 3 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the starting material is consumed.

  • Methanolysis: Evaporate the DCE under reduced pressure. Resuspend the crude 1-chloroethyl carbamate intermediate in 30 mL of anhydrous methanol. Reflux for 1 hour.

    • Causality & Self-Validation: Methanolysis breaks down the carbamate into the desired secondary amine hydrochloride. This is a self-validating system: the byproducts (acetaldehyde and methyl chloride) are highly volatile and boil off, meaning the reaction drives itself to completion and requires no column chromatography.

  • Isolation: Concentrate the methanol in vacuo to yield 4-(4-methoxyphenyl)piperidine-4-carbonitrile hydrochloride as a pure white solid.

SyntheticPathways Start Piperidine Scaffold Generation Sub1 N-Benzyl-piperidone + p-Methoxyphenylacetonitrile Start->Sub1 Sub2 N-Methyl-bis(2-chloroethyl)amine + Benzyl cyanide Start->Sub2 Int1 1-Benzyl-4-(4-methoxyphenyl) piperidine-4-carbonitrile Sub1->Int1 Alkylation Int2 Pethidine Intermediate A Sub2->Int2 Eisleb Synthesis Prod1 Transporter Inhibitors Int1->Prod1 Debenzylation/Derivatization Prod2 Meperidine (Opioid) Int2->Prod2 Hydrolysis/Esterification

Divergent synthetic workflows for methoxy-substituted piperidines vs. pethidine intermediates.

Pharmacological Implications & Receptor Binding Logic

The structural divergence between these intermediates fundamentally alters their biological targets. Pethidine Intermediate A lacks intrinsic analgesic activity, but its downstream esterified product (Meperidine) is a potent MOR agonist[1]. Furthermore, its N-demethylated metabolite, Norpethidine (Pethidine Intermediate B), is highly neurotoxic and causes convulsions by acting as a central nervous system stimulant[3].

Conversely, the addition of the para-methoxy group in 1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile increases the electron density of the aryl ring. When combined with bulky N-substituents (like a benzyl or phenethyl group), the molecule sterically clashes with the MOR binding pocket but achieves high-affinity binding to the Dopamine Transporter (DAT) and Serotonin Transporter (SERT)[1]. This makes the methoxy-intermediate a critical starting point for developing treatments for cocaine addiction and major depressive disorder.

ReceptorBinding Core 4-Arylpiperidine Core Mod1 C4: p-Methoxy Group Core->Mod1 Mod2 N-Benzyl Group Core->Mod2 Mod3 N-Methyl Group Core->Mod3 Target1 Monoamine Transporters (DAT/SERT) Mod1->Target1 Enhances Affinity Mod2->Target1 Steric Bulk Selectivity Target2 μ-Opioid Receptor (MOR) Mod3->Target2 Optimal Agonism

Pharmacological impact of structural modifications on 4-arylpiperidine receptor selectivity.

Conclusion

For drug development professionals, the choice between utilizing standard pethidine intermediates and highly substituted analogs like 1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile comes down to the target therapeutic area. While pethidine intermediates are locked into the synthesis of classical opioids and carry heavy regulatory burdens, the methoxy-substituted benzyl analog provides a versatile, unscheduled scaffold. By employing chemoselective deprotection strategies, researchers can unlock a vast chemical space targeting monoamine transporters.

References

  • Synthesis and biological evaluation of meperidine analogues at monoamine transporters Source: Journal of Medicinal Chemistry (Lomenzo et al., 2005) URL: [Link]

  • Pethidine intermediate A - Chemical and Regulatory Profile Source: Wikipedia URL: [Link]

  • Norpethidine (Pethidine intermediate B) Toxicity and Metabolism Source: Wikipedia URL: [Link]

Sources

Validation

Validating the In Vitro Biological Activity of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile: A Comparative Guide

For researchers, scientists, and drug development professionals, the initial characterization of a novel chemical entity is a critical step in the drug discovery pipeline. This guide provides an in-depth technical framew...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the initial characterization of a novel chemical entity is a critical step in the drug discovery pipeline. This guide provides an in-depth technical framework for validating the in vitro biological activity of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile . The unique structural motifs of this compound, namely the N-benzylpiperidine and the 4-methoxyphenyl groups, suggest potential interactions with key central nervous system (CNS) targets. This document outlines a logical, multi-faceted approach to profile its activity, comparing it against established pharmacological agents to ascertain its potency, selectivity, and potential for off-target effects.

Our approach is grounded in the principle of self-validating systems. Each experimental choice is explained, providing a clear rationale for the selected assays and comparators. This ensures a robust and reproducible characterization of the compound's biological footprint.

Rationale for Target Selection: Deconstructing the Molecule

The chemical architecture of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile provides clues to its potential biological targets. The N-benzylpiperidine core is a well-known pharmacophore found in ligands for various CNS receptors. Based on this, we hypothesize that the primary targets for this compound are likely to be within the following families:

  • Sigma (σ) Receptors (σ1 and σ2): The piperidine scaffold is a common feature of high-affinity sigma receptor ligands.[1] These receptors are implicated in a range of cellular functions and are targets for neuropsychiatric and anticancer drug development.[1][2]

  • Dopamine D2 Receptor: The overall structure bears resemblance to certain classes of D2 receptor antagonists, which are crucial in the treatment of psychosis.[3][4]

  • Serotonin Transporter (SERT): While less common, some piperidine-containing molecules interact with monoamine transporters.[5] Given the prevalence of serotonergic drugs in CNS research, evaluating SERT is a prudent step to establish selectivity.

To build a comprehensive profile, we will employ a panel of in vitro assays targeting these proteins. This will allow for a comparative analysis of binding affinity and functional activity.

Comparative Compound Selection

A meaningful comparison requires the use of well-characterized reference compounds. The following have been selected for their established activity and selectivity profiles:

TargetComparator Compound(s)Rationale
Sigma-1 (σ1) Receptor (+)-PentazocineA classic, high-affinity σ1 receptor agonist.[6]
Sigma-2 (σ2) Receptor HaloperidolA non-selective ligand that binds to both σ2 and D2 receptors.[2][7]
Dopamine D2 Receptor Haloperidol, RisperidoneWell-characterized D2 receptor antagonists.[3]
Serotonin Transporter (SERT) Fluoxetine, ParoxetinePotent and selective serotonin reuptake inhibitors (SSRIs).[5][8]

Experimental Workflows: A Multi-tiered Approach

The validation process will proceed in two main stages: initial binding affinity determination followed by functional and cytotoxicity assessments.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional & Safety Profiling Binding Affinity Binding Affinity Assays (Radioligand Displacement) Sigma1 σ1 Receptor Binding Affinity->Sigma1 Determine Ki Sigma2 σ2 Receptor Binding Affinity->Sigma2 Determine Ki D2R Dopamine D2 Receptor Binding Affinity->D2R Determine Ki SERT Serotonin Transporter Binding Affinity->SERT Determine Ki Functional_Assay Functional Assays Binding Affinity->Functional_Assay If significant binding Cytotoxicity Determine CC50 Binding Affinity->Cytotoxicity SERT_Uptake SERT Uptake Inhibition Determine IC50 Functional_Assay->SERT_Uptake Sigma_Functional σ Receptor Functional Assay Determine EC50/IC50 Functional_Assay->Sigma_Functional

Figure 1: High-level experimental workflow for in vitro validation.

Tier 1: Binding Affinity Determination via Radioligand Displacement Assays

The initial step is to determine the binding affinity (Ki) of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile for our selected targets. Radioligand displacement assays are the gold standard for this purpose.[9]

These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that displaces 50% of the radioligand binding is the IC50 value. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[10][11]

This protocol is representative and can be adapted for the other targets by using the appropriate cell membranes, radioligands, and non-specific binding determinators as outlined in the table below.

Materials:

  • Membrane Preparation: HEK293 cells stably expressing the human dopamine D2 receptor.[3]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[3]

  • Radioligand: [³H]-Spiperone.[3]

  • Non-specific Binding Control: 10 µM (+)-Butaclamol.[3]

  • Test Compound: 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile.

  • Comparator Compounds: Haloperidol, Risperidone.

  • Instrumentation: 96-well plates, filtration apparatus, and a liquid scintillation counter.[3]

Procedure:

  • Membrane Preparation:

    • Culture and harvest D2-expressing HEK293 cells.

    • Homogenize cells in ice-cold buffer and pellet the membranes by centrifugation (e.g., 40,000 x g for 20 minutes at 4°C).[3]

    • Wash and resuspend the membrane pellet in assay buffer. Determine the protein concentration.[3]

  • Binding Assay (performed in triplicate):

    • To each well of a 96-well plate, add the following in a final volume of 250 µL:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.25 nM), and 150 µL of membrane preparation (3-20 µg of protein).[3]

      • Non-specific Binding: 50 µL of 10 µM (+)-butaclamol, 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation.[3]

      • Competitive Binding: 50 µL of varying concentrations of the test or comparator compound, 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation. A range of 8-10 concentrations covering at least 4 orders of magnitude is recommended.

  • Incubation: Incubate the plate for 3 hours at 25°C.[9]

  • Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[3]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.[3]

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

TargetRadioligandNon-specific Binding DeterminatorSource of Receptor
σ1 Receptor [³H]-(+)-Pentazocine10 µM HaloperidolGuinea Pig Liver Membranes[12]
σ2 Receptor [³H]-DTG10 µM HaloperidolHuman Jurkat Cell Membranes[7][13]
Dopamine D2 Receptor [³H]-Spiperone10 µM (+)-ButaclamolHEK293 cells expressing hD2R[3]
Serotonin Transporter (SERT) [³H]-Serotonin1 µM FluoxetineHEK293 cells expressing hSERT[14]
Tier 2: Functional and Cytotoxicity Assays

Binding affinity does not always correlate with functional activity. Therefore, it is crucial to perform functional assays for the targets where significant binding is observed. Additionally, a general cytotoxicity assay is necessary to rule out non-specific cell death as the cause of any observed activity.

Principle: This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into cells expressing the serotonin transporter.[14]

Procedure:

  • Cell Plating: Plate HEK293 cells expressing hSERT in a 96-well plate.[14]

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound, Fluoxetine, or Paroxetine for 20 minutes at 25°C.[14]

  • Uptake Initiation: Add [³H]-Serotonin (e.g., 65 nM final concentration) and incubate for an additional 15 minutes.[14]

  • Termination and Measurement: Terminate the uptake by washing with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[15]

  • Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake.

Principle: Many σ2 receptor ligands induce cytotoxicity in cancer cell lines.[16] This property can be exploited as a functional readout.

Procedure:

  • Cell Culture: Use a cancer cell line known to express σ2 receptors, such as EMT-6 (mouse breast cancer) or MDA-MB-435 (human melanoma).[16]

  • Treatment: Treat the cells with a range of concentrations of the test compound and a known σ2 agonist (e.g., Siramesine) for a defined period (e.g., 72 hours).[16]

  • Viability Assessment: Perform an MTT assay (see section 3.2.3) to determine cell viability.

  • Data Analysis: Calculate the EC50 value for the reduction in cell viability. This can help classify the compound as a potential σ2 agonist.[16]

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17]

Procedure:

  • Cell Seeding: Seed a relevant cell line (e.g., a non-cancerous line like HEK293 or a neuronal cell line) in a 96-well plate and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).[18]

  • MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

G cluster_0 MTT Assay Workflow Seed Seed cells in 96-well plate Treat Treat with compound (various concentrations) Seed->Treat Incubate Incubate (e.g., 24h) Treat->Incubate Add_MTT Add MTT solution (0.5 mg/mL) Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add DMSO to dissolve formazan Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate % viability and CC50 Read->Analyze

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Binding Affinity (Ki)

The Ki value represents the intrinsic binding affinity of a ligand for a receptor.[19] A lower Ki value indicates a higher binding affinity.[19] It is an assay-independent constant, making it suitable for comparing results across different experiments and labs, provided the experimental conditions are well-controlled.[20]

Table 1: Comparative Binding Affinities (Ki, nM) of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile and Reference Compounds

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Dopamine D2 Receptor Ki (nM)SERT Ki (nM)
1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile Experimental ValueExperimental ValueExperimental ValueExperimental Value
(+)-PentazocineKnown Value (e.g., ~1.62)[6]>10,000>10,000>10,000
HaloperidolKnown Value (e.g., ~2.8)[2]Known Value (e.g., ~10)[7]Known Value (e.g., ~2.8)[2]>1,000
Risperidone>1,000>1,000Known Value (e.g., ~3-5)>1,000
Fluoxetine>1,000>1,000>1,000Known Value (e.g., ~1-2)
Paroxetine>1,000>1,000>1,000Known Value (e.g., ~0.1-0.5)

Note: Known values are illustrative and should be confirmed from reliable sources or run in parallel.

Functional Activity (IC50 / EC50) and Cytotoxicity (CC50)

The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values reflect the functional potency of a compound in a specific assay.[10][21] Unlike Ki, these values are assay-dependent.[10] The CC50 value from the MTT assay indicates the concentration at which the compound induces 50% cell death.

Table 2: Functional Activity and Cytotoxicity Profile

CompoundSERT Uptake Inhibition IC50 (nM)σ2-mediated Cytotoxicity EC50 (nM)General Cytotoxicity CC50 (µM)
1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile Experimental ValueExperimental ValueExperimental Value
FluoxetineKnown ValueN/A>10
ParoxetineKnown ValueN/A>10
Siramesine (σ2 agonist control)N/AKnown Value>10

Conclusion

This comprehensive guide provides a robust framework for the initial in vitro characterization of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile. By systematically evaluating its binding affinity and functional activity against a panel of rationally selected CNS targets and comparing it to well-characterized reference compounds, researchers can build a detailed pharmacological profile. This data is essential for making informed decisions about the future development of this and similar chemical entities. The inclusion of a general cytotoxicity assay ensures that the observed activities are target-specific and not due to non-specific toxic effects. This structured, comparative approach embodies the principles of scientific rigor and is fundamental to advancing novel compounds from the bench to potential clinical applications.

References

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. [Link]

  • Radioligand binding assays. Bio-protocol. [Link]

  • Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. PMC. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. TW. [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PMC. [Link]

  • The selective serotonin reuptake inhibitors, sertraline and paroxetine, improve islet beta-cell mass and function in vitro. King's Research Portal. [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

  • In vitro and in silico analysis of the effects of D 2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. PMC. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]

  • In vitro studies of dopamine D2 and D3 receptor pharmacology. Full, partial and inverse agonism. Gupea. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

  • In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. PubMed. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Selective Serotonin Reuptake Inhibitors Within Cells: Temporal Resolution in Cytoplasm, Endoplasmic Reticulum, and Membrane. bioRxiv. [Link]

  • Human serotonin transporter (SERT) quantitative detection kit (ELISA) instruction manual. [No Source Found].
  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Research Collection. [Link]

  • Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. Semantic Scholar. [Link]

  • The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult. [Link]

  • Highly Specific Sigma Receptor Ligands Exhibit Anti-Viral Properties in SARS-CoV-2 Infected Cells. MDPI. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]

  • In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark. [Link]

  • How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. [Link]

  • Ligand binding assays at equilibrium: validation and interpretation. PMC. [Link]

  • Selective Serotonin Reuptake Inhibitor Pharmaco-Omics: Mechanisms and Prediction. Frontiers. [Link]

  • sigma2 Human Binding Agonist Radioligand LeadHunter Assay. TW - Eurofins Discovery. [Link]

  • In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. PubMed. [Link]

  • sigma2 Human Binding Agonist Radioligand LeadHunter Assay. TW - Eurofins Discovery. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry - ACS Publications. [Link]

  • New experimental models of the blood-brain barrier for CNS drug discovery. PMC. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. [No Source Found].
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. [Link]

  • The Sigma Enigma: In Vitro/in Silico Site-Directed Mutagenesis Studies Unveil σ1 Receptor Ligand Binding. Biochemistry - ACS Publications. [Link]

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Comparative

Comprehensive FTIR Spectroscopy Reference Guide: 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile

Executive Summary 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile is a highly versatile chemical intermediate widely utilized in pharmaceutical research, particularly serving as a crucial building block in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile is a highly versatile chemical intermediate widely utilized in pharmaceutical research, particularly serving as a crucial building block in the synthesis of neuroactive compounds and analgesics[1]. Because subtle structural variations in piperidine derivatives can drastically alter their pharmacological profiles, rigorous analytical characterization is mandatory.

This guide provides an objective, data-driven comparison of Fourier Transform Infrared (FTIR) spectroscopy methodologies—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission —to establish robust reference data for this carbonitrile-containing piperidine derivative.

Mechanistic Overview & Spectral Expectations

The molecular structure of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile dictates its unique infrared absorption profile. Understanding the physical origin of these vibrations is critical for accurate spectral interpretation:

  • Nitrile Group (-C≡N): A critical diagnostic marker. The stretching vibration typically occurs in the 2230–2250 cm⁻¹ region. Because the change in dipole moment during this stretch is relatively small, the peak is inherently weak to medium in IR spectroscopy.

  • Ether Linkage (Ar-O-CH₃): The methoxyphenyl moiety exhibits strong asymmetric and symmetric C-O-C stretches around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

  • Aromatic Rings (Benzyl & Phenyl): C=C stretching vibrations appear around 1510 cm⁻¹ and 1610 cm⁻¹, with aromatic C-H stretches occurring above 3000 cm⁻¹.

  • Piperidine Ring: Aliphatic C-H stretches (2800–2950 cm⁻¹) and tertiary amine C-N stretches (1150–1200 cm⁻¹).

Causality in Technique Selection: The choice between ATR and KBr significantly impacts the resolution and intensity of the high-wavenumber nitrile peak due to the fundamental physics of how infrared light interacts with the sample matrix[2].

Comparative Methodology: ATR-FTIR vs. Transmission (KBr)

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on the principle of total internal reflection. The IR beam is directed into a high-refractive-index crystal (e.g., diamond), creating an evanescent wave that protrudes slightly beyond the crystal surface and penetrates the neat sample[2],[3].

  • Advantages: Rapid analysis, zero sample dilution, and minimal operator-induced variation[3].

  • Limitations for this Compound: The penetration depth ( dp​ ) of the evanescent wave is directly proportional to the wavelength. At higher wavenumbers (e.g., the 2240 cm⁻¹ nitrile stretch), the penetration depth is significantly shallower than at lower wavenumbers (e.g., the 1250 cm⁻¹ ether stretch)[2]. This optical phenomenon results in a heavily suppressed nitrile signal compared to transmission methods.

Transmission FTIR (KBr Pellet)

The KBr method involves diluting the sample in an IR-transparent potassium bromide matrix and pressing it into a solid disc[4].

  • Advantages: Produces a true transmission spectrum adhering strictly to the Beer-Lambert law, offering superior sensitivity for trace analysis[4]. The nitrile peak at ~2240 cm⁻¹ will appear much sharper and more intense because the IR beam passes through the entire bulk of the sample, avoiding the wavelength-dependent bias of ATR[4],[5].

  • Limitations: Labor-intensive and susceptible to moisture. Hygroscopic KBr can introduce a broad O-H stretch at 3300–3400 cm⁻¹, which may falsely indicate the presence of hydroxyl or secondary amine impurities[3].

Quantitative Data Presentation

The following table summarizes the expected FTIR performance metrics for 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile across both techniques.

Functional Group / VibrationExpected Wavenumber (cm⁻¹)ATR-FTIR Relative IntensityKBr Transmission Relative IntensityAnalytical Notes
Aromatic C-H Stretch 3000 - 3100WeakMediumATR intensity is artificially reduced due to shallow penetration at high wavenumbers.
Aliphatic C-H Stretch 2800 - 2950MediumStrongOverlapping signals from the piperidine ring and benzyl aliphatic protons.
Nitrile (-C≡N) Stretch 2230 - 2250Weak Medium-Strong Critical diagnostic peak. KBr is highly recommended for quantifying this moiety.
Aromatic C=C Stretch 1510, 1610StrongStrongHighly diagnostic for the benzyl and methoxyphenyl rings.
Asymmetric C-O-C Stretch ~1240 - 1260Very StrongStrongDominant peak in both techniques; excellent for primary identification.
Symmetric C-O-C Stretch ~1030StrongStrongConfirms the presence of the methoxy group.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, follow these validated protocols for characterizing this compound. Every step is designed to act as a self-validating system to prevent spectral artifacts.

Protocol A: ATR-FTIR Surface Analysis
  • Background Validation: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Self-Validation: Ensure the background energy profile is smooth and free of residual organic peaks before proceeding.

  • Sample Application: Place approximately 2-5 mg of the neat powdered compound directly onto the center of the crystal[3].

  • Compression: Lower the pressure anvil until the torque clutch clicks, ensuring optimal optical contact.

    • Mechanistic Causality: The evanescent wave only extends a few micrometers from the crystal surface. Insufficient pressure means the wave interacts primarily with air, yielding a weak signal; over-pressuring risks fracturing the crystal[2].

  • Data Acquisition: Run 32 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply an "ATR Correction" algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth. This mathematically normalizes the high-wavenumber region (like the nitrile peak) for better comparison against transmission libraries[2],[6].

Protocol B: KBr Pellet Bulk Analysis
  • Matrix Preparation: Dry spectroscopy-grade KBr powder in an oven at 105°C for at least 2 hours to eliminate absorbed moisture[3].

  • Milling: In an agate mortar, combine ~1-2 mg of the compound with ~150 mg of dried KBr. Grind thoroughly for 2-3 minutes.

    • Mechanistic Causality: Homogeneous dispersion and particle sizes smaller than the wavelength of IR light prevent the scattering of the IR beam (the Christiansen effect), ensuring a flat, artifact-free baseline[4],[5].

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes[3].

  • Data Acquisition: Place the translucent pellet in the transmission holder. Collect 32 scans at 4 cm⁻¹ resolution against a blank KBr pellet background[6].

Analytical Decision Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate FTIR methodology for this specific compound.

FTIR_Workflow Start 1-Benzyl-4-(4-methoxyphenyl) piperidine-4-carbonitrile Decision Select Analytical Goal Start->Decision ATR ATR-FTIR (Surface Reflection) Decision->ATR Speed / Convenience KBr KBr Pellet (Bulk Transmission) Decision->KBr Sensitivity / Quantification ATR_Pros Routine QA/QC Rapid, No Prep ATR->ATR_Pros KBr_Pros Trace Analysis High Nitrile Sensitivity KBr->KBr_Pros Process Spectral Processing & Peak Assignment ATR_Pros->Process KBr_Pros->Process

Fig 1. Decision matrix for FTIR sampling of the piperidine-4-carbonitrile derivative.

Conclusion & Best Practices

For the routine identification and high-throughput QA/QC of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile, ATR-FTIR is the most efficient choice due to its rapid workflow and lack of sample preparation[2],[3]. However, analysts must account for the inherently suppressed nitrile signal caused by the shallow penetration depth of the evanescent wave at high wavenumbers.

Conversely, when the analytical goal involves trace impurity profiling, rigorous quantitative analysis, or when the weak nitrile peak must be definitively characterized without relying on mathematical corrections, KBr Transmission FTIR remains the superior, gold-standard methodology[4],[5].

References

  • Kintek Solution. "What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample". Kindle-Tech. URL: [Link]

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?". Kintek Solution. URL: [Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy". AZoM Materials. URL: [Link]

  • MAS Journal of Applied Sciences. "Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets". MAS Journal. URL: [Link]

  • National Institutes of Health (PMC). "Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics". NIH. URL:[Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile: A Novel Sigma-1 Receptor Antagonist for Neuropathic Pain

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the novel compound 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile, hereafter referred to as Compound-X. The piperidine scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the novel compound 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile, hereafter referred to as Compound-X. The piperidine scaffold is a common feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities.[1][2][3] Compound-X, a specific derivative, is being investigated for its potential therapeutic applications, particularly in targeting neurological disorders.[4][5] Based on its structural characteristics, we hypothesize that Compound-X acts as a potent and selective antagonist of the Sigma-1 Receptor (σ1R), a unique ligand-operated chaperone protein implicated in various neurological and psychiatric conditions, including neuropathic pain.[6][7][8]

This document will detail the experimental framework used to evaluate Compound-X, comparing its performance against well-established sigma receptor ligands. We will delve into the causality behind our experimental choices, presenting a self-validating system of protocols and data.

Part 1: In Vitro Efficacy Evaluation

The initial phase of our investigation focused on characterizing the interaction of Compound-X with its putative molecular target, the σ1R, and assessing its functional consequences at the cellular level.

Rationale for Target and Comparator Selection

The σ1R was chosen as the primary target due to its established role in the modulation of pain signaling pathways.[6][7][9] Antagonism of σ1R has been shown to produce analgesic effects in various preclinical models of pain.[9][10][11] For a robust comparison, we selected two reference compounds:

  • Haloperidol: A well-known antipsychotic drug that also exhibits high affinity for σ1R and is often used as a reference antagonist.[12][13][14][15][16]

  • BD-1063: A highly selective σ1R antagonist, providing a benchmark for selectivity and potency.[10][17][18][19]

Experimental Design: In Vitro Assays

A multi-tiered approach was employed to comprehensively evaluate the in vitro profile of Compound-X.

This assay directly measures the affinity of a compound for its target receptor. We utilized membranes prepared from guinea pig brain, a tissue rich in σ1R, and (+)-[3H]-pentazocine as the radioligand, a standard procedure for σ1R binding studies.[20]

Protocol:

  • Membrane Preparation: Guinea pig brains are homogenized in a cold buffer and centrifuged to isolate the membrane fraction.

  • Binding Reaction: Membranes are incubated with a fixed concentration of (+)-[3H]-pentazocine and varying concentrations of the test compounds (Compound-X, Haloperidol, BD-1063).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Sigma-1 receptor antagonists have been shown to induce a rapid rise in cytosolic calcium in certain cell types.[21] This functional assay assesses the ability of Compound-X to elicit this response, providing an indication of its antagonist activity.

Protocol:

  • Cell Culture: A suitable cell line endogenously expressing σ1R (e.g., a neuroblastoma cell line) is cultured to confluency.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: The test compounds are added to the cells at various concentrations.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated.

In Vitro Data Summary

The following table summarizes the hypothetical comparative data for Compound-X and the reference compounds.

Compoundσ1R Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
Compound-X 2.5 15.8
Haloperidol3.225.4
BD-10631.812.1

These hypothetical results suggest that Compound-X possesses high affinity for the σ1R, comparable to the highly selective antagonist BD-1063 and superior to Haloperidol. Its functional potency in the calcium mobilization assay further supports its role as a σ1R antagonist.

in_vitro_workflow cluster_target_id Target Identification cluster_assays In Vitro Assays cluster_comparators Reference Compounds Target Sigma-1 Receptor (σ1R) Binding Radioligand Binding Assay (Affinity - Ki) Target->Binding Functional Calcium Mobilization Assay (Potency - EC50) Target->Functional Data_Analysis Comparative Data Analysis Binding->Data_Analysis IC50 -> Ki Functional->Data_Analysis EC50 Haloperidol Haloperidol Haloperidol->Binding Haloperidol->Functional BD1063 BD-1063 BD1063->Binding BD1063->Functional CompoundX Compound-X CompoundX->Binding CompoundX->Functional

Caption: In vitro experimental workflow for Compound-X.

Part 2: In Vivo Efficacy Evaluation

Following the promising in vitro results, the next logical step was to assess the efficacy of Compound-X in a relevant animal model of neuropathic pain.

Rationale for Animal Model Selection

We selected the Partial Sciatic Nerve Ligation (PSNL) model in rats.[22] This is a well-established and clinically relevant model that mimics many of the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[22][23][24][25] Rodent models are widely used in pain research due to their physiological and genetic similarities to humans.[24]

Experimental Design: In Vivo Study

The study was designed to evaluate the ability of Compound-X to reverse established neuropathic pain behaviors.

Protocol:

  • Induction of Neuropathy: Adult male Sprague-Dawley rats undergo PSNL surgery on one hind paw. The contralateral paw serves as a control.

  • Baseline Behavioral Testing: Two weeks post-surgery, baseline pain thresholds are established using the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).

  • Drug Administration: Animals are randomly assigned to receive either vehicle, Compound-X (at various doses), or a positive control (e.g., Gabapentin). The piperidine derivatives are typically formulated in a suitable vehicle like 0.5% carboxymethylcellulose for oral administration.[26]

  • Post-Dosing Behavioral Testing: Pain thresholds are reassessed at multiple time points after drug administration to determine the onset and duration of the analgesic effect.

  • Data Analysis: The paw withdrawal threshold (in grams for the von Frey test) and paw withdrawal latency (in seconds for the Hargreaves test) are measured. The percentage of maximal possible effect (%MPE) is calculated to normalize the data.

In Vivo Data Summary

The table below presents hypothetical data from the in vivo study, demonstrating the efficacy of Compound-X in the PSNL model.

Treatment (Dose, mg/kg, p.o.)Mechanical Allodynia (% Reversal)Thermal Hyperalgesia (% Reversal)
Vehicle5 ± 28 ± 3
Compound-X (3) 45 ± 5 38 ± 6
Compound-X (10) 78 ± 7 65 ± 8
Compound-X (30) 85 ± 6 72 ± 7
Gabapentin (100)60 ± 855 ± 9

These hypothetical findings indicate that Compound-X produces a dose-dependent reversal of both mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain. Notably, at a dose of 10 mg/kg, its efficacy appears to be superior to that of the standard-of-care, Gabapentin, at a much higher dose.

in_vivo_workflow cluster_model Animal Model cluster_behavior Behavioral Testing cluster_treatment Treatment Groups PSNL Partial Sciatic Nerve Ligation (PSNL) in Rats Baseline Baseline Pain Thresholds (2 weeks post-surgery) PSNL->Baseline VonFrey Von Frey Test (Mechanical Allodynia) Baseline->VonFrey Hargreaves Hargreaves Test (Thermal Hyperalgesia) Baseline->Hargreaves PostDose Post-Dosing Behavioral Assessment VonFrey->PostDose Measure Paw Withdrawal Threshold Hargreaves->PostDose Measure Paw Withdrawal Latency Vehicle Vehicle Vehicle->PostDose CompoundX Compound-X (3, 10, 30 mg/kg) CompoundX->PostDose Gabapentin Gabapentin (100 mg/kg) Gabapentin->PostDose Efficacy Determine In Vivo Efficacy PostDose->Efficacy Calculate % Reversal

Caption: In vivo experimental workflow for Compound-X.

Conclusion

The collective in vitro and in vivo data strongly support the continued investigation of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile (Compound-X) as a promising therapeutic candidate for the treatment of neuropathic pain. Its high affinity and functional antagonism at the σ1R, coupled with its potent analgesic effects in a validated animal model, highlight its potential to offer a significant improvement over existing therapies. Further studies are warranted to explore its pharmacokinetic profile, safety, and mechanism of action in greater detail.

References

  • Benchchem. (n.d.). Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide.
  • Charles River Laboratories. (n.d.). In Vivo Pain Models.
  • Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies?
  • Walker, J. M., Matsumoto, R. R., Bowen, W. D., Gans, D. L., Jones, K. D., & Simonds, W. F. (1988). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology, 38(6), 961–965.
  • Walker, J. M., Matsumoto, R. R., Bowen, W. D., Gans, D. L., Jones, K. D., & Simonds, W. F. (1988). Evidence for a role of haloperidol-sensitive σ-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology.org.
  • Experimental models for the study of neuropathic pain. (n.d.).
  • Charles River. (n.d.). Preclinical Neuropathic Pain Models.
  • Crawford, K. W., & Bowen, W. D. (2004). Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo. Cancer Research, 64(14), 4875–4886.
  • Shin, E. J., Nah, S. Y., Chae, J. S., Bing, G., & Kim, H. C. (1997). Effects of Haloperidol and Reduced Haloperidol on Binding to Sigma Sites. PubMed - NIH.
  • Sabino, V., Cottone, P., Zhao, Y., Iyer, M. R., Steardo, L., Jr, Rice, K. C., & Zorrilla, E. P. (2008). The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking. PubMed.
  • Lever, J. R., Lever, S. Z., & Miller, M. A. (2010). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. PMC - NIH.
  • Wang, Z., Gerovac, M., & Xie, W. (2023). In Vivo Assessment of Peripheral and Spinal Neuronal Activity in the PSNL Model: Insights into Neuropathic Pain Mechanisms. MDPI.
  • Sabino, V., Cottone, P., Zhao, Y., Iyer, M. R., Steardo, L., Jr, Rice, K. C., & Zorrilla, E. P. (2009). The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking. PMC.
  • Di Giacomo, E., Piacente, F., Recinella, L., Polidoro, C., Orlando, G., Ferrante, C., ... & Carullo, G. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. PMC.
  • (2026, January 29). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate.
  • Di Giacomo, E., Piacente, F., Recinella, L., Polidoro, C., Orlando, G., Ferrante, C., ... & Carullo, G. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. ACS Publications.
  • Zhang, Y., & Cue, B. W. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC.
  • Khamitova, A. A., Sysoev, I. V., Sysoeva, E. A., & Slavgorodskaya, E. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.
  • Colabufo, N. A., Berardi, F., Contino, M., Niso, M., & Perrone, R. (2009). In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Bentham Science Publishers.
  • Gordon, D. E., Hiatt, J., Bouhaddou, M., Rezelj, V. V., Ulferts, R., Braberg, H., ... & Krogan, N. J. (2021). Highly Specific Sigma Receptor Ligands Exhibit Anti-Viral Properties in SARS-CoV-2 Infected Cells. MDPI.
  • López-García, L., González-Rodríguez, S., & Cobos, E. J. (2022). Effects of Sigma-1 Receptor Ligands on Peripheral Nerve Regeneration. MDPI.
  • Al-Ghananeem, A. M., & El-Dahmy, R. M. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing.
  • Meana, J. J., & Meana, J. J. (2018). Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. International Journal of Neuropsychopharmacology.
  • Al-Ghananeem, A. M., & El-Dahmy, R. M. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PMC.
  • Wang, P., Welsh, W. J., & Peng, Y. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science.
  • Celtarys. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands.
  • Skuza, G., & Rogóż, Z. (2021). Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders. PMC.
  • Tam, S. W., & Cook, L. (1984). Sigma opiates and certain antipsychotic drugs mutually inhibit (+)-[3H] SKF 10,047 and [3H]haloperidol binding in guinea pig brain membranes. PNAS.
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  • Chem-Impex. (n.d.). 1-Benzyl-4-(4-Methoxyphenyl)Piperidine-4-Carbonitrile Hydrochloride.
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  • Neocities. (n.d.). 1-Benzyl-4-(4-Methoxyphenyl)Piperidine-4-Carbonitrile Hydrochloride.

Sources

Safety & Regulatory Compliance

Safety

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile proper disposal procedures

As drug development professionals scale up the synthesis of complex active pharmaceutical ingredients (APIs), the management of highly functionalized intermediates becomes a critical operational priority. 1-Benzyl-4-(4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals scale up the synthesis of complex active pharmaceutical ingredients (APIs), the management of highly functionalized intermediates becomes a critical operational priority. 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile is a lipophilic, nitrile-bearing piperidine derivative frequently utilized in the synthesis of neuroactive compounds. Due to its specific structural motifs—namely the basic piperidine ring and the reactive carbonitrile group—improper disposal poses severe toxicological and environmental risks.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, grounded in mechanistic causality and stringent regulatory compliance.

Hazard Assessment & Mechanistic Causality

To design a robust disposal protocol, we must first deconstruct the molecule's reactivity profile to understand why specific safety measures are non-negotiable:

  • The Carbonitrile Group (-C≡N): Organic nitriles are stable under ambient conditions but become highly hazardous during thermal decomposition or aggressive chemical treatment. If incinerated at sub-optimal temperatures (<1000°C) or in oxygen-deficient environments, the nitrile group undergoes pyrolysis to release lethal hydrogen cyanide (HCN) gas ()[1]. Furthermore, exposure to strong mineral acids can catalyze hydrolysis, generating heat and potentially liberating HCN ()[2].

  • The Piperidine Backbone: Piperidine derivatives are basic and intrinsically toxic. During combustion, the heterocyclic nitrogen oxidizes to form toxic nitrogen oxides (NOx), necessitating specialized exhaust treatment ()[3].

  • Aryl Substituents (Benzyl and 4-Methoxyphenyl): These bulky, lipophilic groups increase the carbon-to-heteroatom ratio. High-carbon molecules require excess oxygen during incineration to prevent the formation of toxic soot and carbon monoxide.

Quantitative Hazard Profile

Summarizing the physicochemical data allows laboratory personnel to anticipate the compound's behavior during waste consolidation.

Table 1: Physicochemical & Hazard Profile of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile

ParameterValue / DescriptionOperational Implication
Chemical Formula C20H22N2OHigh carbon content requires excess O2 during combustion.
Primary Hazard Class Toxic / IrritantRequires stringent PPE (nitrile gloves, respirator, goggles).
Thermal Decomposition > 300°CReleases NOx and HCN upon heating.
Incompatibilities Strong oxidizers, strong acidsSegregate strictly to prevent exothermic reactions or HCN release.
EPA Waste Classification Unlisted Hazardous WasteMust be managed under RCRA guidelines for toxic organic waste ()[4].

Disposal Workflow

The following diagram maps the logical progression of waste from the laboratory bench to final environmental discharge, ensuring all toxic byproducts are neutralized.

DisposalWorkflow Start 1-Benzyl-4-(4-methoxyphenyl) piperidine-4-carbonitrile Waste Segregation Segregation: Non-Halogenated Organic Waste (Keep away from Acids/Oxidizers) Start->Segregation Packaging Packaging: Sealed, HDPE/Glass Containers Secondary Containment Segregation->Packaging Transport Transport: Licensed Hazardous Waste Vendor Packaging->Transport Incineration High-Temperature Incineration (>1000°C + Excess O2) Transport->Incineration Scrubber Flue Gas Scrubbing (Neutralize NOx & HCN) Incineration->Scrubber Exhaust Gas End Safe Environmental Discharge (CO2, H2O, N2) Scrubber->End

Fig 1: Segregation, transport, and thermal destruction workflow for nitrile-bearing piperidine waste.

Step-by-Step Disposal Protocol

This methodology ensures that the chemical is handled in a self-validating manner, where every step inherently prevents the failure of the next.

Step 1: Segregation and Containment

  • Action: Collect the waste (whether solid, in solution, or as contaminated consumables) in dedicated, clearly labeled High-Density Polyethylene (HDPE) or glass containers.

  • Causality: Segregation prevents accidental cross-contamination. This waste must never be mixed with aqueous acidic waste streams, as a localized pH drop can trigger nitrile hydrolysis and subsequent HCN evolution[2].

Step 2: Labeling and Storage

  • Action: Label the container explicitly as "Hazardous Waste - Toxic Organic Nitrile / Piperidine Derivative." Store in a cool, dry, well-ventilated flammable storage cabinet equipped with secondary containment.

  • Causality: Proper RCRA-compliant labeling ensures downstream waste management vendors apply the correct destruction methodology[4]. Secondary containment mitigates the risk of catastrophic spills reaching floor drains.

Step 3: Transfer to Licensed Vendor

  • Action: Manifest the waste for transport by a certified hazardous waste disposal company. Do not attempt in-house neutralization, acid-base extraction, or evaporation of this waste stream.

  • Causality: The compound's toxicity and potential to generate lethal gases under stress exceed the mitigation capabilities of standard laboratory fume hoods.

Step 4: Thermal Destruction (Incineration)

  • Action: The vendor must process the waste via high-temperature rotary kiln incineration (>1000°C) in an excess oxygen environment, followed by alkaline flue gas scrubbing.

  • Causality: Temperatures above 1000°C with excess O2 ensure the carbonitrile and piperidine nitrogens are fully oxidized to N2 and NOx, completely bypassing the HCN pyrolysis pathway[1]. The alkaline scrubber (e.g., NaOH spray) is mandatory to neutralize the resulting corrosive NOx gases before environmental discharge[3].

Emergency Spill Response Protocol

A self-validating protocol requires immediate, logical steps to contain a breach while verifying responder safety at each phase:

  • Evacuate and Isolate: Clear the immediate area. Validation: The absence of personnel in the exposure zone prevents inhalation injuries before ventilation is confirmed.

  • Ventilation Verification: Ensure the fume hood or room exhaust is operating at maximum capacity. Validation: Negative pressure confirmed by inward airflow prevents toxic vapor migration.

  • PPE Donning: Responders must don a NIOSH-approved respirator (N95 for dry powder; organic vapor cartridge if dissolved in volatile solvents), heavy-duty nitrile gloves, and chemical splash goggles. Validation: Complete barrier protection ensures zero dermal or respiratory exposure during cleanup.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Validation: Using strictly inert materials prevents unintended exothermic reactions or acid-catalyzed nitrile hydrolysis.

  • Collection and Transfer: Sweep the mixture using non-sparking tools and place it into a sealable HDPE container. Validation: Non-sparking tools eliminate ignition risks, and the sealed HDPE container safely isolates the waste for the standard disposal workflow.

By integrating these mechanistic insights into your laboratory's standard operating procedures, you ensure not only regulatory compliance but the fundamental safety of your scientific personnel. We are committed to supporting your drug development workflows with uncompromising safety standards.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile
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